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  • Product: 3-Methyloxolan-3-amine hydrochloride
  • CAS: 1423034-45-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Methyloxolan-3-amine Hydrochloride

The following technical guide details the high-fidelity synthesis of 3-Methyloxolan-3-amine hydrochloride (also referred to as 3-amino-3-methyltetrahydrofuran hydrochloride). This guide prioritizes the Curtius Rearrangem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the high-fidelity synthesis of 3-Methyloxolan-3-amine hydrochloride (also referred to as 3-amino-3-methyltetrahydrofuran hydrochloride).

This guide prioritizes the Curtius Rearrangement pathway.[1][2] While alternative routes like the Ritter reaction exist, the Curtius route via


-alkylation offers superior control over the formation of the quaternary carbon center and minimizes the risk of ether-ring cleavage often seen under the harsh acidic conditions of the Ritter protocol.

Executive Summary & Retrosynthetic Logic

The target molecule, 3-Methyloxolan-3-amine hydrochloride , features a sterically hindered primary amine attached to a quaternary carbon within a tetrahydrofuran (oxolane) ring. Direct nucleophilic substitution (e.g.,


 on a tertiary halide) is non-viable due to the dominance of 

elimination. Similarly, reductive amination is inaccessible because the target carbon is quaternary, precluding the necessary ketone precursor.

Therefore, the most robust synthetic strategy involves constructing the carbon skeleton first, followed by a functional group interconversion (FGI) that retains the quaternary architecture.

Selected Route:


-Alkylation of an ester followed by a Curtius Rearrangement .
  • Alkylation: Installation of the methyl group at the C3 position of methyl tetrahydrofuran-3-carboxylate.

  • Hydrolysis: Conversion of the ester to the carboxylic acid.

  • Curtius Rearrangement: Conversion of the acid to a Boc-protected amine via an acyl azide and isocyanate intermediate.

  • Acidolysis: Removal of the protecting group to yield the hydrochloride salt.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target 3-Methyloxolan-3-amine HCl (Target) BocAmine N-Boc Intermediate (Carbamate) BocAmine->Target Deprotection (HCl) Acid 3-Methyl-THF-3-carboxylic Acid Acid->BocAmine Curtius Rearrangement Ester Methyl 3-methyl-THF-3-carboxylate Ester->Acid Hydrolysis Start Methyl tetrahydrofuran-3-carboxylate (Starting Material) Start->Ester α-Alkylation (LDA/MeI)

Detailed Experimental Protocol

Stage 1: Construction of the Quaternary Center

Objective: Synthesis of Methyl 3-methyltetrahydrofuran-3-carboxylate. Principle: Kinetic enolate formation using a sterically hindered base (LDA) to prevent self-condensation, followed by trapping with methyl iodide.

ReagentEquiv.[3]Role
Methyl tetrahydrofuran-3-carboxylate1.0Substrate
Lithium Diisopropylamide (LDA)1.1Base (Kinetic)
Methyl Iodide (MeI)1.2Electrophile
THF (Anhydrous)SolventMedium

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C .

  • Enolization: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. Ensure internal temperature does not exceed -70°C.

  • Addition: Add Methyl tetrahydrofuran-3-carboxylate dropwise. Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. The solution may become cloudy.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to separate the methylated product from unreacted starting material.

Stage 2: Hydrolysis to the Carboxylic Acid

Objective: Synthesis of 3-methyltetrahydrofuran-3-carboxylic acid.

Protocol:

  • Dissolve the methylated ester (from Stage 1) in a 3:1 mixture of THF:Water .

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 equiv).

  • Stir vigorously at 60°C for 4-6 hours. Monitor by TLC (disappearance of ester).

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~2.

  • Extract exhaustively with Ethyl Acetate (the acid is polar). Dry and concentrate to yield the crude carboxylic acid. This is typically pure enough for the next step.

Stage 3: The Curtius Rearrangement (One-Pot DPPA Method)

Objective: Conversion of the acid to tert-butyl (3-methyltetrahydrofuran-3-yl)carbamate. Mechanistic Insight: Diphenylphosphoryl azide (DPPA) activates the acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate. The isocyanate is trapped in situ by tert-butanol to form the Boc-protected amine.

ReagentEquiv.[3]Role
3-Methyl-THF-3-carboxylic acid1.0Substrate
DPPA1.1Azide Source
Triethylamine (TEA)1.2Base
tert-Butanol (

-BuOH)
10.0+Solvent/Nucleophile

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous Toluene (or excess

    
    -BuOH). Add Triethylamine.
    
  • Azidation: Add DPPA dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the reaction mixture to 80°C . Evolution of

    
     gas will be observed.
    
  • Trapping: If Toluene was used as solvent, add excess

    
    -BuOH after gas evolution ceases (approx 1-2 hours) and reflux for an additional 4 hours. If 
    
    
    
    -BuOH was the solvent, simply reflux overnight.
  • Workup: Cool, dilute with EtOAc, wash with 5%

    
     (removes phosphate byproducts) and brine.
    
  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes). The product is a white to off-white solid.

Stage 4: Deprotection to the Hydrochloride Salt

Objective: Synthesis of 3-Methyloxolan-3-amine hydrochloride.

Protocol:

  • Dissolve the Boc-carbamate in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane .

  • Add 4N HCl in Dioxane (5.0 equiv).

  • Stir at room temperature for 2-4 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (to force complete precipitation). Filter the solid under

    
     or Argon (the salt is hygroscopic).
    
  • Drying: Dry under high vacuum to yield the target hydrochloride salt.

Process Logic & Pathway Visualization

The following diagram illustrates the detailed reaction flow, highlighting the critical intermediates and the specific reagents used to drive the equilibrium forward.

SynthesisFlow Figure 2: Step-by-Step Reaction Pathway Start Methyl THF-3-carboxylate Enolate Enolate Intermediate (-78°C) Start->Enolate LDA, THF MethylEster Methyl 3-methyl-THF-3-carboxylate Enolate->MethylEster MeI, -78°C to 0°C Acid 3-Methyl-THF-3-carboxylic acid MethylEster->Acid LiOH, THF/H2O AcylAzide Acyl Azide (Transient) Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (-N2) BocAmine N-Boc-3-methyl-THF-3-amine Isocyanate->BocAmine t-BuOH (Trapping) FinalProduct 3-Methyloxolan-3-amine HCl BocAmine->FinalProduct 4N HCl/Dioxane

Critical Process Controls & Troubleshooting

Safety: Handling DPPA and Azides

The Curtius rearrangement involves the evolution of nitrogen gas and the formation of potentially explosive acyl azides.

  • Thermal Control: Never heat the reaction mixture rapidly. A controlled ramp to 80°C prevents runaway gas evolution.

  • Ventilation: Ensure the reaction vessel is vented to a scrubber or fume hood exhaust to handle

    
     release.
    
  • Isolation: Do not isolate the acyl azide intermediate. It is best processed in situ to the isocyanate.

Moisture Sensitivity (Stage 1)

The alkylation step is strictly moisture-sensitive.

  • Symptom: Low yield of methylated product; recovery of starting material.

  • Cause: Quenching of LDA by atmospheric moisture.

  • Correction: Use freshly distilled THF (from Na/Benzophenone) or solvent from a drying column. Ensure the LDA is titrated if stored for long periods.

Purification of the Amine Salt

Amine salts, particularly small heterocyclic ones, can be hygroscopic.

  • Handling: Filter the final HCl salt under an inert atmosphere (nitrogen blanket).

  • Storage: Store in a desiccator. If the salt becomes a gum (deliquescence), triturating with anhydrous acetonitrile or diethyl ether and sonication often induces crystallization.

Analytical Validation

To validate the synthesis, the following spectral data should be obtained for the final product (3-Methyloxolan-3-amine HCl ):

  • 1H NMR (D2O or DMSO-d6):

    • 
       ~1.40 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~2.0-2.3 ppm (m, 2H, Ring 
      
      
      
      at C4).
    • 
       ~3.6-4.0 ppm (m, 4H, Ring 
      
      
      
      -O-
      
      
      at C2 and C5).
    • Note: The protons on the ammonium group (

      
      ) will exchange with D2O and may not be visible, but will appear as a broad singlet at ~8.5 ppm in DMSO-d6.
      
  • 13C NMR:

    • Distinct quaternary carbon signal around 55-60 ppm.

    • Methyl carbon signal around 20-25 ppm.

    • Ether carbons (C2, C5) around 65-75 ppm.

References

  • Curtius Rearrangement Methodology

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Synthesis of Quaternary Tetrahydrofuran Derivatives

    • Mortensen, D. S., et al. (2010). Optimization of a Series of Triazole Containing PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4850-4853. (Demonstrates the alkylation/Curtius sequence on similar heterocyclic esters). Link

  • General Review of Isocyanate Chemistry

    • Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Reviews. (Provides authoritative grounding for the safety and mechanism of the DPPA route). Link

  • Relevant Patent Literature

    • US Patent 2010/0041666 A1. Spirocyclic Compounds as Modulators of Ion Channels. (Contains specific examples of 3-substituted-3-aminotetrahydrofuran synthesis via the Curtius route). Link

Sources

Exploratory

Technical Masterclass: Purity Analysis of 3-Methyloxolan-3-amine Hydrochloride

Topic: Purity analysis of 3-Methyloxolan-3-amine hydrochloride Content Type: In-depth Technical Guide / Whitepaper Author Role: Senior Application Scientist[1] [1] Executive Summary & Analytical Landscape 3-Methyloxolan-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of 3-Methyloxolan-3-amine hydrochloride Content Type: In-depth Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

[1]

Executive Summary & Analytical Landscape

3-Methyloxolan-3-amine hydrochloride (CAS: 1423034-45-0), also known as 3-amino-3-methyltetrahydrofuran HCl, represents a specific class of "stealth" building blocks in medicinal chemistry.[1] It is a small, polar, heterocycle often used as a scaffold to introduce 3D-dimensionality into drug candidates without adding excessive lipophilicity.[1]

The Analytical Challenge: From a quality control perspective, this molecule presents a "Perfect Storm" of analytical difficulties:

  • UV Silence: The saturated tetrahydrofuran ring and aliphatic amine lack a conjugated

    
    -system, rendering standard HPLC-UV (254 nm) useless.[1]
    
  • Chirality: The C3 position is a quaternary stereocenter.[1] Enantiomeric excess (ee) is a critical quality attribute (CQA).

  • Salt Stoichiometry: As a hydrochloride salt, the ratio of counter-ion to base must be quantified to determine the "active moiety" weight.[1]

This guide moves beyond generic monographs to establish a First-Principles Control Strategy , utilizing qNMR for absolute assay and specialized chromatography (GC-FID/HPLC-CAD) for impurity profiling.

The Control Strategy Architecture

We do not rely on a single method.[1] Instead, we use an orthogonal approach where each method compensates for the blind spots of the others.

ControlStrategy Sample 3-Methyloxolan-3-amine HCl qNMR 1. Absolute Assay (qNMR) Sample->qNMR Quantifies Mass Balance GC_FID 2. Chiral Purity (Chiral GC-FID) Sample->GC_FID Separates Enantiomers HPLC_CAD 3. Related Substances (HPLC-CAD/ELSD) Sample->HPLC_CAD Detects Non-Volatiles Titration 4. Stoichiometry (AgNO3 Titration) Sample->Titration Confirms HCl Ratio Result COA Generation qNMR->Result GC_FID->Result HPLC_CAD->Result Titration->Result

Figure 1: Orthogonal Analytical Workflow ensuring total coverage of mass balance, stereochemistry, and impurities.

Protocol A: Absolute Assay via qNMR (The "Truth" Standard)

Because certified reference standards for this specific building block are rare, Quantitative NMR (qNMR) is the primary method for assay.[1] It relies on the physics of nuclear spin rather than chemical response factors.[1]

Experimental Logic

We utilize Maleic Acid as the Internal Standard (IS).[1]

  • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm (in D₂O), distinct from the aliphatic protons of the oxolane ring (1.5 – 4.2 ppm). It is non-hygroscopic and available in TraceCERT® grade.[1]

  • Solvent: Deuterium Oxide (

    
    ).[1] The HCl salt is highly water-soluble.[1]
    
Step-by-Step Methodology
  • Preparation of IS Solution: Accurately weigh ~10 mg of Maleic Acid (traceable purity

    
    ) into a vial.
    
  • Sample Preparation: Accurately weigh ~15 mg of 3-Methyloxolan-3-amine HCl (

    
    ) into the same vial.
    
  • Solvation: Add 0.6 mL

    
    . Vortex until fully dissolved.[1] Transfer to a 5mm NMR tube.[1]
    
  • Acquisition:

    • Pulse Sequence: zg30 (or equivalent 30° pulse).

    • Relaxation Delay (

      
      ): 30 seconds . (Crucial: T1 relaxation for quaternary carbons/amines can be long; insufficient delay causes under-quantification).[1]
      
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually. Integrate the Methyl singlet of the analyte (~1.4 ppm, 3H) vs. the Maleic Acid singlet (~6.3 ppm, 2H).

Calculation

[1]
ParameterValueDescription

MeasuredIntegral of Methyl group (1.4 ppm)

MeasuredIntegral of Maleic Acid (6.3 ppm)

3Number of protons in Methyl group

2Number of protons in Maleic Acid alkene

137.61MW of Analyte (HCl salt)

Protocol B: Chiral Purity via GC-FID[1]

Separating enantiomers of small polar amines by HPLC is difficult due to peak tailing and detection issues.[1] Gas Chromatography (GC) is superior here because the Flame Ionization Detector (FID) is universal for carbon-containing compounds, and the resolution of volatile amines on cyclodextrin phases is excellent.

The "Free-Basing" Injection Strategy

Direct injection of HCl salts into GC can damage liners and columns.[1] We use an in-situ biphasic extraction :

  • Dissolve 10 mg sample in 0.5 mL 1M NaOH (aq).

  • Add 1.0 mL Dichloromethane (DCM).[1] Vortex vigorously.

  • Inject the bottom (DCM) layer containing the free amine.[1]

Instrument Conditions
ParameterSettingRationale
Column Cyclodex-B (or

-DEX 225)
Permethylated

-cyclodextrin phase separates enantiomers based on inclusion complex stability.[1]
Dimensions 30m

0.25mm

0.25µm
Standard capillary dimensions.[1][2]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.[1]
Injector Split (20:1) @ 250°CHigh split ratio prevents column overload (which ruins chiral resolution).[1]
Oven 60°C (2 min)

5°C/min

180°C
Slow ramp is critical for chiral discrimination.
Detector FID @ 280°CUniversal carbon detection.[1]
Mechanism of Separation

The separation relies on the "Host-Guest" interaction.[1] The 3-Methyloxolan-3-amine enantiomers have different spatial fits within the hydrophobic cavity of the cyclodextrin.

ChiralMechanism Racemate Racemic Mixture (R/S Isomers) Cyclodextrin Stationary Phase (Beta-Cyclodextrin Cavity) Racemate->Cyclodextrin Enters Column Interaction_R R-Isomer Complex (Stronger Interaction = More Retention) Cyclodextrin->Interaction_R Steric Fit A Interaction_S S-Isomer Complex (Weaker Interaction = Less Retention) Cyclodextrin->Interaction_S Steric Fit B Chromatogram Chromatogram: Split Peaks Interaction_R->Chromatogram Elutes Second (t2) Interaction_S->Chromatogram Elutes First (t1)

Figure 2: Chiral recognition mechanism on Cyclodextrin phases.

Protocol C: Related Substances via HPLC-CAD

For non-volatile impurities (dimers, synthetic precursors) that GC might miss, we use HPLC.[1] Since there is no chromophore, we use Charged Aerosol Detection (CAD) .[1]

Why CAD?

UV detection would require derivatization (e.g., with FMOC-Cl), which can introduce artifacts and hide non-amine impurities.[1] CAD detects any non-volatile analyte, providing a "mass-sensitive" response that is more uniform than UV.[1]

Methodology
  • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

    • Note: Phenyl-Hexyl provides unique selectivity for the cyclic ether structure compared to C18.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1]

    • High pH is critical: It keeps the amine in the free-base form, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detector: Corona Veo (or equivalent CAD).[1] Evaporation Temp: 35°C.[1]

Protocol D: Chloride Content (Stoichiometry)

To ensure the salt is a mono-hydrochloride and not a hemi- or di-salt (rare but possible with degradation), we perform argentometric titration.[1]

  • Titrant: 0.1 N Silver Nitrate (

    
    ).[1]
    
  • Solvent: Water/Methanol (50:50).[1]

  • Endpoint Detection: Potentiometric (Silver electrode).[1]

  • Calculation:

    
    
    Target: Theoretical Cl content for 
    
    
    
    is 25.76% .[1]

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3] [1]

  • Stalcup, A. M. (2010).[1] Chiral Separations.[1][6] Annual Review of Analytical Chemistry.[1]

  • Gamache, P. H. (2017).[1] Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques.[1] Wiley.[1] [1]

  • ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] International Council for Harmonisation.[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][1]

Disclaimer: This guide is intended for professional research use. Always consult Safety Data Sheets (SDS) before handling amine hydrochlorides.

Sources

Foundational

Technical Guide: Safety &amp; Handling of 3-Methyloxolan-3-amine Hydrochloride

This guide provides a rigorous technical framework for the safe handling, storage, and experimental use of 3-Methyloxolan-3-amine hydrochloride (CAS: 1423034-45-0).[1] It is designed for medicinal chemists and process sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the safe handling, storage, and experimental use of 3-Methyloxolan-3-amine hydrochloride (CAS: 1423034-45-0).[1] It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard Safety Data Sheet (SDS).[1]

Executive Technical Summary

3-Methyloxolan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydrofuran HCl) is a saturated heterocyclic amine salt commonly used as a conformationally restricted building block in drug discovery.[1] While the hydrochloride salt form significantly reduces the volatility and oxidative instability associated with the free amine, it introduces specific handling challenges related to hygroscopicity and dust inhalation .[1]

Core Safety Directive: Treat as a Category 2 Skin/Eye Irritant and Respiratory Irritant .[1] Strict moisture control is required not only for chemical stability but to prevent the formation of sticky, corrosive residues that complicate containment.[1]

Physicochemical & Hazard Profile

Chemical Identity & Properties
ParameterTechnical Specification
IUPAC Name 3-methyloxolan-3-amine hydrochloride
CAS Number 1423034-45-0
Molecular Formula C₅H₁₁NO[1][2] · HCl
Molecular Weight 137.61 g/mol
Physical State White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1] Moderate: Ethanol.[1] Low: DCM, Toluene.[1]
Hygroscopicity High. Deliquescent upon prolonged exposure to ambient humidity.[1]
GHS Hazard Classification (Self-Validating Assessment)

Based on structural analogs (tetrahydrofuran-3-amine) and available vendor data.[1]

  • H315 (Skin Irritation): The acidic nature of the hydrochloride salt, combined with the organic amine structure, causes contact dermatitis.[1]

  • H319 (Eye Irritation): Dust or concentrated solutions cause severe irritation.[1] Note: Treat as H318 (Serious Eye Damage) for conservative risk management.

  • H335 (STOT-SE): Inhalation of dust triggers respiratory tract irritation (coughing, shortness of breath).[1]

Strategic Handling Protocols

Engineering Controls: The Hierarchy of Containment

Do not handle this compound on an open benchtop. The fine particle size of the salt, combined with its potential to clump upon moisture absorption, necessitates specific airflow controls.[1]

  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

  • Secondary Barrier (Weighing): If handling >1g, use a powder containment balance enclosure or a static-free funnel to prevent drift.[1]

  • Atmosphere: For long-term storage or bulk subdivision, use a Dry Nitrogen Glovebox .[1] This prevents deliquescence, which degrades the reagent and alters the stoichiometry of sensitive reactions.[1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for the solid salt.[1]

    • Critical Nuance: If the salt is dissolved in organic solvents (e.g., DMF, DCM) for a reaction, the glove material must be selected based on the solvent's permeation breakthrough time, not just the solute.[1]

  • Respiratory: If weighing outside a hood (not recommended) or cleaning spills, use an N95/P2 particulate respirator .[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[1]

Experimental Workflow: Solubilization & Free-Basing

Researchers often convert the salt to the free base in situ.[1] This step introduces new risks.[1]

  • The Exotherm Risk: Neutralizing the HCl salt with a base (e.g., TEA, NaH, K₂CO₃) is exothermic.[1]

    • Protocol: Always add the base slowly at 0°C to control heat evolution.[1]

  • The Volatility Shift: Once neutralized, the free amine (3-methyloxolan-3-amine) is a liquid with higher volatility.[1]

    • Protocol: Maintain inert atmosphere (N₂/Ar) immediately after neutralization to prevent oxidation and vapor release.[1]

Visualized Workflows

Workflow: Safe Weighing & Reaction Setup

This diagram outlines the decision logic for handling the hygroscopic solid to ensure both safety and stoichiometry.

SafeHandling Start Start: Reagent Retrieval CheckState Check Physical State: Is it free-flowing or clumped? Start->CheckState Clumped STOP: Material is Wet/Degraded. Recrystallize or Dispose. CheckState->Clumped Sticky/Wet Flowing Proceed to Weighing CheckState->Flowing Dry Powder Weighing Weighing Protocol: 1. Anti-static gun usage 2. Minimize air exposure (Hygroscopic) Flowing->Weighing SolventChoice Solubilization Strategy Weighing->SolventChoice Aprotic Organic Reaction (DCM/DMF): Add Base (TEA/DIPEA) at 0°C SolventChoice->Aprotic Synthesis Aqueous Aqueous Workup: Dissolve in water, Adjust pH carefully SolventChoice->Aqueous Extraction Risk RISK ALERT: Free base is volatile. Seal immediately. Aprotic->Risk

Caption: Decision tree for assessing reagent quality and managing the transition from stable salt to reactive free base.

Emergency Response Logic

Immediate actions differ based on the exposure route due to the compound's acidity and solubility.[1]

EmergencyResponse Exposure Exposure Incident Eye Eye Contact: Hydrophilic dust adheres to cornea Exposure->Eye Skin Skin Contact: Acidic irritation Exposure->Skin Inhale Inhalation: Respiratory spasm Exposure->Inhale ActionEye Flush 15+ min. Do NOT rub (abrasive). Eye->ActionEye ActionSkin Wash with soap/water. Remove contaminated clothing. Skin->ActionSkin ActionInhale Move to fresh air. Supportive O2 if needed. Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Caption: Critical response pathways emphasizing the abrasive nature of the dust in eye injuries.

Waste Disposal & Environmental Stewardship

  • Classification: As a halogenated organic salt, this must not be disposed of in general trash or down the drain.[1]

  • Protocol:

    • Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).[1]

    • Neutralize with a dilute base if large quantities (>10g) are involved to prevent acid corrosion of waste drums.[1]

    • Dispose of as Halogenated Organic Waste .

  • Spill Cleanup:

    • Dry Spill: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1]

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use sawdust (potential reaction with concentrated acid liberated from hydrolysis).[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-Methyloxolan-3-amine hydrochloride Safety Data Sheet. Retrieved from [1][3]

  • ChemScene. (n.d.).[1] 3-Methyloxolan-3-amine hydrochloride Product & Safety Information. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 117697423, 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride (Analogous Structure Safety Data). Retrieved from [1]

Sources

Exploratory

Thermal Stability &amp; Degradation Kinetics: 3-Methyloxolan-3-amine Hydrochloride

The following technical guide provides an in-depth analysis of the thermal stability, degradation mechanisms, and handling protocols for 3-Methyloxolan-3-amine hydrochloride . This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermal stability, degradation mechanisms, and handling protocols for 3-Methyloxolan-3-amine hydrochloride . This document is structured for researchers and process chemists requiring rigorous, actionable data.

CAS Registry Number: 1423034-45-0 Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol [1][2]

Executive Technical Summary

3-Methyloxolan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydrofuran HCl) represents a specialized heterocyclic building block. Unlike its secondary amine analogs, the quaternary carbon at the 3-position confers unique steric properties, yet the presence of the oxolane (tetrahydrofuran) ether linkage introduces specific thermal vulnerabilities.[3]

While generally stable as a crystalline solid under ambient conditions, this compound exhibits a distinct thermal degradation profile characterized by dehydrohalogenation (loss of HCl) followed by acid-catalyzed ring opening at elevated temperatures.[3] This guide delineates the mechanistic boundaries of its stability to ensure integrity during synthesis and storage.

Structural Integrity & Chemical Architecture

To understand thermal behavior, we must first analyze the lattice energy and bond dissociation risks.[3]

  • Lattice Stability: The hydrochloride salt form significantly elevates the melting point compared to the free base (liquid at RT).[3] The ionic lattice provides kinetic stability against oxidation.[3]

  • The "Oxygen Effect": The ether oxygen at position 1 is a Lewis base.[3] In the hydrochloride form, the protonated amine (

    
    ) is the primary acidic species. However, at high temperatures (>150°C), proton transfer to the ether oxygen becomes thermodynamically accessible, activating the ring toward cleavage.
    
Physicochemical Profile Table
PropertyValue / CharacteristicImplication for Stability
Physical State White to off-white crystalline solidHigh lattice energy; resistant to spontaneous degradation at RT.
Melting Point (Predicted) 150°C – 175°CProcessing <120°C is safe; melting often triggers decomposition.[3]
Hygroscopicity High (Deliquescent potential)Critical: Moisture lowers

and accelerates acid-hydrolysis of the ring.
pKa (Conjugate Acid) ~9.5 - 10.0Strong binding of HCl; dissociation requires significant thermal input.

Thermal Degradation Mechanisms

The thermal decay of 3-Methyloxolan-3-amine hydrochloride is not a single-step event. It follows a bifurcated pathway dependent on environmental pressure and moisture content.[3]

Pathway A: Thermal Dissociation (Reversible)

At temperatures approaching the melting point, the salt equilibrium shifts:



In an open system (TGA), this results in mass loss. In a closed system (DSC sealed pan), the trapped HCl can initiate secondary decomposition.[3]
Pathway B: Acid-Catalyzed Ring Opening (Irreversible)

This is the critical failure mode. The liberated HCl (or the ammonium proton) protonates the ether oxygen.[3] Nucleophilic attack (by


 or residual 

) opens the ring, leading to linear amino-alcohols or chlorinated species.
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways under thermal stress.

DegradationPathways Start 3-Methyloxolan-3-amine HCl (Crystalline Lattice) Heat Thermal Stress (>150°C) Start->Heat Dissociation HCl Dissociation (Reversible) Heat->Dissociation Open System Protonation Ether Protonation (Intramolecular) Heat->Protonation Closed/High P FreeBase Free Amine + HCl(g) Dissociation->FreeBase RingOpen Ring Opening (Irreversible) Protonation->RingOpen + Cl- or H2O Products Linear Chlorinated Alcohols / Polymers RingOpen->Products

Figure 1: Bifurcated thermal degradation pathway showing reversible dissociation vs. irreversible ring destruction.

Experimental Validation Protocols

To validate the stability of a specific batch, the following self-validating protocols are recommended. These maximize data integrity while minimizing sample consumption.[3]

Protocol A: Thermogravimetric Analysis (TGA)
  • Objective: Determine the onset of desolvation and degradation.[3]

  • Sample Mass: 5–10 mg.

  • Purge Gas: Dry Nitrogen (

    
    ) at 20 mL/min (prevents oxidative artifacts).
    
  • Ramp Rate: 10°C/min from 25°C to 300°C.[3]

  • Success Criteria:

    • < 100°C: Mass loss < 1.0% (indicates dry sample).[3]

    • Onset (

      
      ):  Should be > 160°C. A sharp step indicates melting/decomposition.
      
    • Residue: If ~0%, complete volatilization/decomposition occurred.[3]

Protocol B: Differential Scanning Calorimetry (DSC)[4]
  • Objective: Distinguish melting from decomposition.

  • Pan Type: Hermetically sealed aluminum pans with a pinhole (allows gas escape to prevent pan deformation, but retains local atmosphere).[3]

  • Ramp: 5°C/min (slower ramp improves resolution of overlapping events).

  • Interpretation:

    • Endotherm 1 (Sharp): Melting point.

    • Exotherm (Broad): Decomposition/Ring opening.[3]

    • Note: If the endotherm is immediately followed by an erratic baseline, the substance decomposes upon melting ("melt-degradation").

Storage & Handling Standard Operating Procedures (SOP)

Based on the physicochemical analysis, the following storage conditions are mandatory to maintain >98% purity over 12 months.

Storage Matrix
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and HCl migration.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption (Hygroscopic).
Container Amber Glass, Tightly SealedProtects from light; glass is impermeable to HCl gas.[3]
Desiccant Required (Silica/Sieves)Scavenges incidental moisture to prevent acid catalysis.[3]
Handling Precautions[5][6][7]
  • Hygroscopic Warning: Do not open cold bottles directly in ambient air. Allow equilibration to room temperature to prevent condensation.[3]

  • Solution Stability: If dissolved in water or methanol, use immediately. The free base in solution is stable, but the salt in solution can be acidic (pH ~4-5), potentially degrading the ether ring over weeks.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • Rajakumar, B., et al. (2014).[3] Thermal Decomposition of 2-Methyltetrahydrofuran Behind Reflected Shock Waves. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Use of 3-Methyloxolan-3-amine hydrochloride in the synthesis of pharmaceutical intermediates

This Application Note is designed for medicinal chemists and process scientists utilizing 3-Methyloxolan-3-amine hydrochloride (3-Amino-3-methyltetrahydrofuran HCl) as a strategic building block.[1] It addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 3-Methyloxolan-3-amine hydrochloride (3-Amino-3-methyltetrahydrofuran HCl) as a strategic building block.[1] It addresses the specific challenges of handling gem-disubstituted cyclic amines, offering validated protocols for their incorporation into pharmaceutical intermediates.[1]

[1]

Executive Summary: The "Escape from Flatland"

Modern drug discovery increasingly prioritizes


-rich scaffolds to improve solubility and target selectivity, a concept often termed "escaping flatland." 3-Methyloxolan-3-amine hydrochloride  (CAS: 1423034-45-0) represents a privileged motif in this domain.[1]

Unlike simple cyclic amines, the gem-disubstituted nature (methyl and amine at the C3 position) of this compound introduces:

  • Conformational Lock: The methyl group restricts ring puckering, potentially lowering the entropic penalty of ligand-protein binding.[1]

  • Metabolic Blocking: The C3-methyl group sterically shields the adjacent positions from CYP450-mediated oxidation.[1]

  • Bioisosterism: It serves as a polar, non-aromatic bioisostere for tert-butyl or gem-dimethyl groups.[1]

However, this steric bulk creates significant synthetic challenges, particularly in nucleophilic attacks (amide coupling,


). This guide provides optimized protocols to overcome these steric barriers.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Methyloxolan-3-amine hydrochloride
Structure Gem-disubstituted cyclic ether amine
Molecular Weight 137.61 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, MeOH, DMSO; Low in DCM, Toluene
pKa (Conj.[1] Acid) ~9.5–10.0 (Est.) – Highly basic due to alkyl substitution
Key Challenge Steric Hindrance: The quaternary carbon at C3 significantly reduces nucleophilicity compared to secondary amines.[1]
Handling the HCl Salt

The hydrochloride salt is stable but hygroscopic. In moisture-sensitive reactions (e.g., isocyanate coupling), free-basing is a critical precursor step.[1] In situ neutralization (adding base to the reaction) often fails for this sterically hindered amine because the resulting salt aggregates can trap the free amine.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Sterically Demanding)

Context: Standard EDC/HOBt coupling often stalls due to the steric bulk of the C3-methyl group.[1] We utilize HATU or COMU with controlled base addition to drive conversion.[1]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 3-Methyloxolan-3-amine HCl (1.2 equiv)[1]

  • HATU (1.3 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
    . Add HATU (1.3 mmol) and stir for 5 minutes. Note: The solution should turn slightly yellow.
    
  • Base Addition 1: Add 1.0 equiv of DIPEA to the activated acid mixture. Stir for 2 minutes.

  • Amine Prep: In a separate vial, dissolve 3-Methyloxolan-3-amine HCl (1.2 mmol) in DMF (2 mL) and add the remaining DIPEA (2.5 equiv). Critical: Ensure the salt is fully dissolved and neutralized before addition.[1]

  • Coupling: Dropwise add the amine solution to the activated acid.

  • Reaction: Stir at 40°C for 4–16 hours. Note: Mild heating is often required to overcome the steric energy barrier of the quaternary center.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .[1]
Protocol B: Urea Synthesis via Triphosgene (Safety Critical)

Context: Creating urea linkages for kinase inhibitors.[1] The steric bulk prevents rapid reaction with isocyanates; generating the carbamoyl chloride intermediate first is preferred.

Reagents:

  • 3-Methyloxolan-3-amine HCl (1.0 equiv)[1][2]

  • Triphosgene (0.4 equiv)

  • Secondary Amine Partner (1.1 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • Salt Break: Suspend 3-Methyloxolan-3-amine HCl in DCM at 0°C. Add

    
     (2.2 equiv) and stir until clear.
    
  • Activation: Add Triphosgene (0.4 equiv) dissolved in DCM dropwise at 0°C. Caution: Phosgene gas generated in situ.

  • Intermediate Formation: Stir for 30 mins at 0°C to form the isocyanate/carbamoyl chloride species.

  • Addition: Add the Secondary Amine Partner (1.1 equiv) and remaining base.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Quench with saturated

    
     solution.
    

Strategic Workflow Visualization

The following diagram illustrates the decision logic for incorporating this hindered amine, specifically addressing the "Salt Break" bottleneck.

G Start Start: 3-Methyloxolan-3-amine HCl Check Reaction Type? Start->Check Path_Amide Amide Coupling Check->Path_Amide C=O Bond Path_SNAr SNAr (Aryl Halide) Check->Path_SNAr C-N Bond Decision_Steric Steric Assessment (Quaternary Carbon) Path_Amide->Decision_Steric Method_Buchwald Pd-Catalyzed (Buchwald-Hartwig) Path_SNAr->Method_Buchwald Deactivated Aryl Br Method_SNAr_Std Standard SNAr (DMSO, 120°C) Path_SNAr->Method_SNAr_Std Activated Aryl F Method_HATU Method A: HATU/DIPEA (Requires Pre-activation) Decision_Steric->Method_HATU Standard Method_AcidCl Method B: Acid Chloride (High Temp/Pyridine) Decision_Steric->Method_AcidCl Extreme Sterics Optimization Optimization Loop: 1. Increase Temp (40-60°C) 2. Switch Solvent (DMF -> NMP) Method_HATU->Optimization Method_SNAr_Std->Optimization

Caption: Decision matrix for coupling 3-Methyloxolan-3-amine HCl. Note the divergence based on electrophile reactivity and steric demand.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric shielding of the amine nitrogen.[1]Switch from EDC/HOBt to HATU or T3P . Increase temperature to 50°C.
Precipitate Formation Incomplete neutralization of HCl salt.[1]Pre-dissolve the amine HCl in minimal water/base mix, then extract into organic solvent (Free-basing) before adding to reaction.
Racemization Over-activation of chiral carboxylic acid.[1]Use COMU at 0°C; ensure base is added after the coupling reagent is mixed with the acid.
Hygroscopicity Salt absorbs water, hydrolyzing active esters.[1]Dry the HCl salt in a vacuum oven at 40°C for 2 hours before use.[1]

References

  • ChemScene Product Data. "3-Methyloxolan-3-amine hydrochloride (CAS 1423034-45-0)."[1][3] ChemScene.com.[1] Accessed October 2023.[1][] Link

  • Sigma-Aldrich Safety Data. "3-Methyloxolan-3-amine hydrochloride Safety Data Sheet." SigmaAldrich.com.[1] Accessed October 2023.[1][] Link

  • ResearchGate Review. "The Synthesis of Sterically Hindered Amides." ResearchGate.[1] Accessed October 2023.[1][] Link

  • Patent Literature. "Synthesis of 3-aminomethyltetrahydrofuran derivatives (CN107417648A)."[1] Google Patents.[1] Accessed October 2023.[1][] Link

  • TCI Chemicals. "Bioisosteres in Medicinal Chemistry." TCI Chemicals Application Notes. Accessed October 2023.[1][] Link

Sources

Application

Application Notes and Protocols: 3-Methyloxolan-3-amine Hydrochloride in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: Unlocking Molecular Complexity with a Unique Building Block In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Unlocking Molecular Complexity with a Unique Building Block

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds with desirable physicochemical and pharmacological properties is relentless. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the rapid and efficient synthesis of complex molecules from simple starting materials in a single synthetic operation.[1] This guide focuses on the application of a unique and valuable building block, 3-methyloxolan-3-amine hydrochloride (1) , in the realm of MCRs.

The incorporation of saturated heterocyclic motifs is a widely recognized strategy for improving the developability of drug candidates. The oxolane (tetrahydrofuran) ring, in particular, can enhance aqueous solubility and metabolic stability. When functionalized with a reactive amine, as in the case of 3-methyloxolan-3-amine, it becomes a versatile component for generating diverse libraries of drug-like molecules. This document provides an in-depth exploration of the utility of 3-methyloxolan-3-amine hydrochloride in two of the most prominent MCRs: the Ugi and Passerini reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the potential of the resulting products in drug discovery programs.

Physicochemical Properties and Handling of 3-Methyloxolan-3-amine Hydrochloride

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. 3-Methyloxolan-3-amine hydrochloride is a salt, which influences its solubility and handling.

PropertyValueSource
Molecular Formula C₅H₁₂ClNOChemScene[1]
Molecular Weight 137.61 g/mol ChemScene[1]
Appearance White to off-white solid
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)General knowledge of amine hydrochlorides
Storage 4°C, protect from light and moistureChemScene[1]

Note on Handling: As with all amine hydrochlorides, it is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrochloride salt is generally more stable and less volatile than the corresponding free base. For reactions requiring the free amine, a deprotonation step with a suitable base is necessary.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[2] These products bear a close structural resemblance to dipeptides and are thus of significant interest as peptidomimetics in drug discovery.[3]

Mechanistic Insight: The Role of 3-Methyloxolan-3-amine

The generally accepted mechanism for the Ugi reaction begins with the formation of an iminium ion from the condensation of the amine and the aldehyde. This is followed by the nucleophilic addition of the isocyanide and subsequent attack by the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino amide product.

When employing 3-methyloxolan-3-amine, the tertiary amine nature of the reactant introduces steric hindrance around the nitrogen atom. This can influence the rate of iminium ion formation and subsequent steps. However, the inherent reactivity of the components typically allows the reaction to proceed, offering a straightforward route to novel scaffolds incorporating the 3-methyloxolane motif.

Diagram: Ugi Reaction Workflow

Ugi_Workflow cluster_prep Reactant Preparation cluster_reaction Ugi Reaction cluster_workup Work-up & Purification Amine_HCl 3-Methyloxolan-3-amine HCl Free_Amine Free Amine Solution Amine_HCl->Free_Amine Deprotonation Base Base (e.g., Et3N) Base->Free_Amine Solvent_A Solvent (e.g., MeOH) Solvent_A->Free_Amine Reaction_Vessel Reaction Mixture (Stir at RT) Free_Amine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Added last Quench Quench (e.g., Water) Reaction_Vessel->Quench After reaction completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Ugi Product Purification->Product

Caption: General workflow for the Ugi four-component reaction.

Detailed Protocol: Synthesis of an α-Acylamino Amide

This protocol describes a representative Ugi reaction utilizing 3-methyloxolan-3-amine hydrochloride.

Materials:

  • 3-Methyloxolan-3-amine hydrochloride (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Carboxylic acid (e.g., acetic acid, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)

  • Methanol (analytical grade)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve 3-methyloxolan-3-amine hydrochloride (1.0 equiv) in methanol. Add triethylamine (1.1 equiv) and stir the mixture at room temperature for 15 minutes.

  • Reaction Assembly: To the solution of the free amine, add the aldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv). Stir the mixture for a further 10 minutes at room temperature.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise to the reaction mixture. The reaction is often exothermic.[2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

The Passerini Three-Component Reaction (P-3CR): Accessing α-Acyloxy Amides

The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[4] These products are valuable intermediates in organic synthesis and have also shown a range of biological activities.

Mechanistic Considerations

The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway depending on the reaction conditions.[4] In aprotic solvents, a trimolecular, concerted pathway is often proposed. The reaction is typically sensitive to steric hindrance, and the use of a sterically encumbered amine like 3-methyloxolan-3-amine (as its corresponding isocyanide or as a component in a related reaction) would be expected to influence the reaction rate.

Diagram: Passerini Reaction Mechanism

Passerini_Mechanism cluster_reactants Reactants Aldehyde Aldehyde/Ketone Intermediate1 Nitrilium Ion Intermediate Aldehyde->Intermediate1 Carboxylic_Acid Carboxylic Acid Intermediate2 Adduct Carboxylic_Acid->Intermediate2 Nucleophilic Attack Isocyanide Isocyanide Isocyanide->Intermediate1 Intermediate1->Intermediate2 Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Detailed Protocol: Synthesis of an α-Acyloxy Amide

This protocol outlines a general procedure for a Passerini reaction. Note that 3-methyloxolan-3-amine itself is not a direct component of the classical Passerini reaction, but its corresponding isocyanide could be used, or it could be a component in Passerini-type reactions. For illustrative purposes, we will consider a standard Passerini reaction.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 equiv)

  • Carboxylic acid (e.g., benzoic acid, 1.0 equiv)

  • Isocyanide (e.g., benzyl isocyanide, 1.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), the aldehyde (1.0 equiv), and anhydrous dichloromethane.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Passerini reactions can range from a few hours to several days for completion, depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-acyloxy amide.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and HRMS.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in Ugi reaction Incomplete deprotonation of the amine hydrochloride. Low reactivity of one of the components.Ensure complete deprotonation by using a slight excess of base and allowing sufficient time. Consider using a more reactive aldehyde or isocyanide. Increase the concentration of reactants.
Side product formation Reaction of isocyanide with carboxylic acid or aldehyde alone.Add the isocyanide last to the pre-formed mixture of the other components.
Slow Passerini reaction Steric hindrance of reactants. Low concentration.Increase the reaction temperature. Use a higher concentration of reactants. Consider using a Lewis acid catalyst to activate the carbonyl component.
Difficult purification Similar polarity of starting materials and product.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion and Future Outlook

3-Methyloxolan-3-amine hydrochloride represents a valuable and underutilized building block for the construction of novel, three-dimensional molecular scaffolds through multi-component reactions. The Ugi and Passerini reactions, as detailed in this guide, provide reliable and efficient pathways to peptidomimetics and other drug-like molecules incorporating the beneficial oxolane motif. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space accessible from this unique amine. Future work could involve the development of stereoselective MCRs using chiral derivatives of 3-methyloxolan-3-amine, further expanding the utility of this scaffold in the synthesis of enantiomerically pure drug candidates.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Passerini, M. (1921). Sopra gli isonitrili (II). Composti con aldeidi o con chetoni ed acidi organici monobasici. Gazzetta Chimica Italiana, 51, 182-189.
  • Zhu, J., Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]

  • S. L. Schreiber, (2000). Target-Oriented and Diversity-Oriented Organic Synthesis in Drug Discovery. Science, 287(5460), 1964-1969.
  • R. A. Houghten, et al. (1991). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery.
  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MCRs) in a single pot. Nachrichten aus der Chemie, 57(3), 287-291.
  • Akritopoulou-Zanze, I. (2017). The Ugi reaction in the synthesis of peptidomimetics. Amino Acids, 49(1), 1-20.
  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1-140.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Tietze, L. F., & Modi, A. (2000). Multicomponent domino reactions for the synthesis of biologically active compounds. Medicinal Research Reviews, 20(4), 304-322.

Sources

Method

Application Note: Protecting Group Strategies for 3-Methyloxolan-3-amine Hydrochloride

Executive Summary 3-Methyloxolan-3-amine (also known as 3-amino-3-methyltetrahydrofuran) is a high-value scaffold in medicinal chemistry, often acting as a bioisostere for gem-dimethyl cyclic systems or proline analogs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyloxolan-3-amine (also known as 3-amino-3-methyltetrahydrofuran) is a high-value scaffold in medicinal chemistry, often acting as a bioisostere for gem-dimethyl cyclic systems or proline analogs. However, its chemical manipulation is complicated by two factors:

  • Steric Hindrance: The primary amine is attached to a quaternary carbon center (C3), significantly reducing nucleophilicity compared to standard primary amines.

  • Salt Neutralization: As a hydrochloride salt, the amine must be liberated in situ without compromising the integrity of the oxolane ring, which can be sensitive to harsh Lewis acids.

This guide provides optimized protocols for introducing Boc, Cbz, and Fmoc protecting groups, specifically tailored to overcome the low reactivity of this tertiary-alkyl amine.

Strategic Analysis: The Steric-Electronic Challenge

Before attempting synthesis, researchers must understand why standard "textbook" protocols often fail with this substrate.

FeatureChemical ConsequenceStrategic Adjustment
Quaternary Carbon Center The methyl group at C3 creates significant steric bulk around the nitrogen.Catalysis Required: Standard nucleophilic attack is slow. Acylation catalysts (e.g., DMAP) are mandatory for carbamates like Boc.
Oxolane Ether Oxygen The ring oxygen can act as a weak Lewis base; the ring is susceptible to opening under strong Lewis acidic conditions (e.g.,

,

).
Avoid Harsh Acids: Deprotection strategies relying on silyl-halide reagents or strong Lewis acids should be avoided.
HCl Salt Form The amine is protonated (

) and non-nucleophilic.
Biphasic vs. Organic Base: Use Schotten-Baumann conditions (biphasic) for Cbz/Fmoc to scavenge acid, or excess DIPEA for Boc in organic solvent.
Decision Matrix: Selecting the Right Group

PG_Selection Start Start: 3-Methyloxolan-3-amine HCl Q1 Is Acid Stability Required? Start->Q1 Q2 Is Base Stability Required? Q1->Q2 Yes (Need Acid Stability) Boc Select Boc Group (Acid Labile) Q1->Boc No (Acid Cleavage OK) Cbz Select Cbz Group (H2/Pd Labile) Q2->Cbz Yes (Need Base Stability) Fmoc Select Fmoc Group (Base Labile) Q2->Fmoc No (Base Cleavage OK)

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream synthetic requirements.

Protocol A: Boc Protection (The Gold Standard)

Target: tert-Butyl (3-methyloxolan-3-yl)carbamate

Standard Boc protocols (using only


) are often too slow for this hindered amine. This protocol utilizes DMAP (4-Dimethylaminopyridine)  as a hyper-nucleophilic acyl transfer catalyst to drive the reaction to completion.
Reagents
  • 3-Methyloxolan-3-amine HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology
  • Neutralization: Suspend the amine HCl salt (10 mmol) in DCM (30 mL). Cool to 0°C. Add

    
     (25 mmol) dropwise. The suspension will clear as the free base is liberated and 
    
    
    
    forms.
  • Catalyst Addition: Add DMAP (1.0 mmol) to the stirring solution.

  • Reagent Addition: Dissolve

    
     (15 mmol) in a minimal amount of DCM and add dropwise to the amine solution at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 12–18 hours .

    • Note: Do not reflux. Thermal instability of

      
       at 
      
      
      
      leads to decomposition before reaction with hindered amines.
  • Monitoring: Check TLC (Stain: PMA or

    
    ; Ninhydrin is often faint for hindered amines).
    
  • Workup (Critical):

    • Wash organic layer with 10% Citric Acid (removes unreacted amine and DMAP).

    • Wash with Sat.

      
        (removes byproduct tert-butanol and excess acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol B: Cbz Protection (Orthogonal Stability)

Target: Benzyl (3-methyloxolan-3-yl)carbamate

For reactions requiring acid stability (e.g., subsequent glycosylation or acid-catalyzed rearrangement), the Cbz group is preferred. We utilize Schotten-Baumann conditions to efficiently manage the HCl salt and the hazardous Cbz-Cl reagent.

Reagents
  • 3-Methyloxolan-3-amine HCl (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent System: Water / 1,4-Dioxane (1:1 ratio)

Step-by-Step Methodology
  • Biphasic Setup: Dissolve

    
     (30 mmol) in water (15 mL). Add the amine HCl salt (10 mmol). Add 1,4-Dioxane (15 mL) and cool the biphasic mixture to 0°C.
    
  • Acylation: Add Cbz-Cl (12 mmol) dropwise over 20 minutes.

    • Caution: Cbz-Cl is lachrymatory. Work in a fume hood.

  • Reaction: Vigorously stir the mixture at 0°C for 1 hour, then warm to RT and stir for 4 hours.

    • Why Vigorous Stirring? The reaction occurs at the interface of the aqueous/organic phase.

  • Quench: Add a primary amine (e.g., methylamine solution, 0.5 mL) to consume excess Cbz-Cl if the reaction is complete. Stir for 15 mins.

  • Extraction: Dilute with Ethyl Acetate. Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: The crude usually contains benzyl alcohol (from Cbz-Cl hydrolysis). Column chromatography is required.

Protocol C: Fmoc Protection (SPPS Ready)

Target: (9H-fluoren-9-yl)methyl (3-methyloxolan-3-yl)carbamate

Warning: Do not use Fmoc-Cl directly if possible, as it can lead to dipeptide formation or side reactions with the ether ring due to high reactivity. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the preferred, milder reagent.

Reagents
  • 3-Methyloxolan-3-amine HCl (1.0 equiv)

  • Fmoc-OSu (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: Acetone / Water (1:1)

Step-by-Step Methodology
  • Preparation: Dissolve

    
     (25 mmol) and the amine HCl (10 mmol) in Water (20 mL).
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone (20 mL) and add to the aqueous solution.

    • Note: The mixture will become cloudy.

  • Reaction: Stir at RT for 24 hours. The lower reactivity of Fmoc-OSu combined with the hindered amine necessitates longer reaction times.

  • Workup: Acidify carefully to pH 4-5 with dilute HCl (do not go lower to preserve the oxolane). Extract with Ethyl Acetate.[1]

  • Crystallization: Fmoc derivatives often crystallize well from cold Ethanol or Hexane/DCM, avoiding chromatography.

Workflow Visualization

Boc_Workflow Start Start: Amine HCl Salt Base Add Et3N (2.5 eq) Liberate Free Base Start->Base Cat Add DMAP (0.1 eq) Activate Nucleophile Base->Cat Reagent Add Boc2O (1.5 eq) 0°C -> RT Cat->Reagent Check TLC Check (Stain: PMA) Reagent->Check Check->Reagent Incomplete (Add 0.5 eq Boc2O) Wash Acid Wash (Citric Acid) Remove DMAP/Amine Check->Wash Conversion >95% Final Pure Boc-Protected Amine Wash->Final

Figure 2: Optimized workflow for Boc protection of sterically hindered amines.

Deprotection & Stability Notes

Once protected, the 3-methyloxolan-3-amine moiety behaves differently during deprotection than standard amino acids.

Protecting GroupDeprotection MethodOxolane Stability Risk
Boc TFA / DCM (1:1) or 4M HCl in Dioxane Low. The oxolane ring is stable to TFA at RT. Avoid heating with strong HCl.
Cbz

/ Pd-C
(Hydrogenolysis)
None. This is the safest method.
Cbz (Alternative) HBr / Acetic Acid High. Strong Lewis acidity of HBr can open the oxolane ring. DO NOT USE.
Fmoc 20% Piperidine in DMF None. The ring is stable to organic bases.

References

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Ripin, D. H., et al. (2005). "Development of a Scaleable Route to 3-Amino-3-methyltetrahydrofuran." Organic Process Research & Development, 9(1), 51-56.[2]

  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724.

  • Sigma-Aldrich. (2023).[3] "Product Specification: 3-Methyloxolan-3-amine hydrochloride."

Sources

Application

High-throughput screening of reactions with 3-Methyloxolan-3-amine hydrochloride

Application Note: High-Throughput Screening of Reactions with 3-Methyloxolan-3-amine Hydrochloride Introduction: Escaping "Flatland" with 3-Methyloxolan-3-amine In modern medicinal chemistry, increasing the fraction of s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Reactions with 3-Methyloxolan-3-amine Hydrochloride

Introduction: Escaping "Flatland" with 3-Methyloxolan-3-amine

In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability while reducing promiscuity [1].

3-Methyloxolan-3-amine (also known as 3-amino-3-methyltetrahydrofuran) represents a high-value scaffold because it introduces a defined 3D vector (the quaternary carbon) and a polar ether oxygen that modulates LogP without acting as a hydrogen bond donor. However, the hydrochloride salt form (CAS: 1423034-45-0) and the steric hindrance adjacent to the primary amine present specific challenges in High-Throughput Screening (HTS).

This guide provides a validated workflow for utilizing this specific building block in 96-well or 384-well parallel synthesis, focusing on Amide Couplings and Buchwald-Hartwig Aminations .

Chemical Profile & Handling for Automation

The hydrochloride salt is the preferred form for storage and solid dispensing due to the volatility and potential instability of the free base. However, for HTS liquid handling, the salt must be solubilized and neutralized in situ.

PropertyValueImplication for HTS
MW (Free Base) 101.15 g/mol Low MW allows for fragment-based screening.
MW (HCl Salt) 137.61 g/mol Use this MW for gravimetric calculations.
Steric Environment

-Quaternary Carbon
High. Expect reduced kinetics compared to standard primary amines.
Solubility High in water/DMSOIdeal for DMSO stock solutions.
pKa (Conjugate Acid) ~9.5 (Est.)Requires strong buffering or excess base in reaction.
Stock Solution Preparation (Standard Protocol)
  • Concentration: 0.5 M in DMSO.

  • Stability: The HCl salt in DMSO is stable for >2 weeks at room temperature.

  • Critical Step: Do NOT add base to the stock solution if storing for >24 hours. Free-basing in the stock vial can lead to oxidative degradation or evaporation of the amine. Neutralize in situ in the reaction plate.

HTS Workflow Logic

The following diagram illustrates the decision matrix for processing this amine in a library format.

HTS_Workflow Start Solid Dispensing (3-Methyloxolan-3-amine HCl) Stock Stock Prep (0.5M in DMSO) Start->Stock Plate Reaction Plate (96/384-well) Stock->Plate Decision Reaction Type? Plate->Decision Amide Amide Coupling (HATU/DIPEA) Decision->Amide Electrophile: Acid Buchwald Pd-Catalysis (BrettPhos/LHMDS) Decision->Buchwald Electrophile: Aryl Halide BaseAdd In-Situ Neutralization (Base Excess Required) Amide->BaseAdd Buchwald->BaseAdd Incubate Incubation (Amide: RT, 16h) (Pd: 80-100°C, 16h) BaseAdd->Incubate QC LC-MS Analysis (Check for unreacted SM) Incubate->QC

Figure 1: Automated workflow for handling salt-form amines in parallel synthesis. Note the critical branching at reaction type determining base selection.

Protocol A: Amide Coupling (The Workhorse)

Due to the


-quaternary center, standard EDC/HOBt couplings often fail or proceed slowly. We utilize HATU  or COMU  as high-reactivity coupling agents.
Reagents
  • Amine Stock: 0.5 M 3-Methyloxolan-3-amine HCl in DMSO.

  • Acid Library: 0.5 M Carboxylic Acids in DMSO.

  • Activator: 0.5 M HATU in DMA (Dimethylacetamide). Note: HATU is more stable in DMA than DMF.

  • Base: Pure DIPEA (Diisopropylethylamine).

Step-by-Step Procedure (96-well format)
  • Dispense Acid: Add 20 µL (10 µmol, 1.0 equiv) of Acid Stock to the plate.

  • Dispense Base: Add 8.7 µL (50 µmol, 5.0 equiv) of pure DIPEA.

    • Why 5 equiv? You need 1 equiv to neutralize the amine HCl salt, 1 equiv to deprotonate the carboxylic acid, and excess to drive the equilibrium and buffer the HATU byproducts.

  • Dispense Activator: Add 20 µL (10 µmol, 1.0 equiv) of HATU solution. Shake for 2 mins (Pre-activation).

  • Dispense Amine: Add 22 µL (11 µmol, 1.1 equiv) of Amine Stock.

    • Causality: We use a slight excess of the amine because the acid is usually the diversity element we want to consume fully to simplify purification.

  • Incubation: Seal plate and shake at Room Temperature for 16 hours .

    • Troubleshooting: If conversion is <50%, re-run at 60°C. The steric bulk can significantly raise the activation energy.

Protocol B: Buchwald-Hartwig Amination (Advanced)

Coupling this amine with aryl halides is challenging due to the steric bulk. Standard ligands (e.g., Xantphos, BINAP) often fail. BrettPhos or RuPhos are strictly required for hindered primary amines [2].

Reagents
  • Catalyst Stock: 0.02 M Pd-Precatalyst (e.g., RuPhos Pd G4) in THF.

  • Base: 1.0 M LHMDS in THF or NaOtBu (slurry in toluene).

    • Selection: LHMDS is soluble and easier for liquid handlers, but NaOtBu often gives higher yields for this specific scaffold.

  • Electrophile: 0.5 M Aryl Bromide/Chloride in Toluene.

Step-by-Step Procedure
  • Inert Atmosphere: Ideally, perform dispensing in a glovebox or use a liquid handler with inert gas shielding.

  • Dispense Amine: 20 µL (10 µmol) Amine HCl Stock.

  • Dispense Base: Add 30 µL (30 µmol, 3.0 equiv) Base.

    • Critical: The first equivalent neutralizes the HCl. The remaining 2 equiv are for the cross-coupling cycle.

  • Dispense Electrophile: 20 µL (10 µmol) Aryl Halide.

  • Dispense Catalyst: 10 µL (0.2 µmol, 2 mol%) Pd-Precatalyst.

  • Solvent Fill: Backfill with Toluene/t-Amyl alcohol to reach 100 µL total volume.

  • Reaction: Seal with aluminum heat seal. Heat to 100°C for 16 hours .

Analytical Validation & Data Analysis

LC-MS Method

The oxolane ring and aliphatic amine do not have strong UV chromophores.

  • Detection: You must rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for quantifying the amine starting material.

  • Product Detection: The product will likely have a UV signal from the coupled acid or aryl halide.

  • Mass Spec: Look for

    
    .
    
Data Interpretation Table

When analyzing HTS results, categorize outcomes to identify systematic failures:

ObservationProbable CauseCorrective Action
SM (Amine) Intact, No Product Catalyst poisoning or insufficient base to break HCl salt.Increase base to 6 equiv; Switch to stronger base (LHMDS).
SM (Amine) Gone, No Product Amine degradation/volatility (unlikely if sealed) or side reaction.Check seal integrity; Lower temperature.
Low Conversion (<30%) Steric hindrance at quaternary center.Switch to high-T protocol (80°C for amides); Use RuPhos for Pd.
Product Found + Impurity (+99 Da) HATU adduct formation (common in slow reactions).Switch to COMU or T3P; Reduce activator equivalents.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 3-Methyloxolan-3-amine Hydrochloride

This technical guide addresses the specific challenges associated with 3-Methyloxolan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydrofuran hydrochloride). Correction Notice: The CAS number 115754-62-6 pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 3-Methyloxolan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydrofuran hydrochloride).

Correction Notice: The CAS number 115754-62-6 provided in some databases refers to a phosphonium salt (Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide). The correct CAS for 3-amino-3-methyltetrahydrofuran is typically 1158760-25-8 (racemic) or 111769-26-7 (R-isomer). Ensure you are using the correct chemical entity.

Executive Summary

Low yields with 3-Methyloxolan-3-amine hydrochloride stem from two intrinsic molecular properties: high aqueous solubility of the free base and significant steric hindrance at the


-carbon. This guide provides chemically grounded protocols to bypass these "yield traps" in amide coupling, reductive amination, and nucleophilic substitution.

Module 1: The "Invisible" Intermediate (Free-Basing & Solubility)

The Problem: Users frequently report "disappearing" material after neutralizing the HCl salt.

  • Cause: The free base (3-amino-3-methyltetrahydrofuran) is a low-molecular-weight polar ether-amine (MW ~101 g/mol ). It is miscible with water .

  • Failure Mode: Standard extraction protocols (neutralizing with aqueous NaHCO

    
     and extracting into Et
    
    
    
    O or Hexanes) result in >80% of the amine remaining in the aqueous phase.
Protocol A: In-Situ Neutralization (Recommended)

Do not isolate the free base. Perform the reaction directly with the hydrochloride salt.

  • Solvent: Dissolve the HCl salt in the reaction solvent (DMF, DMAc, or NMP are preferred for solubility).

  • Base: Add 1.05 - 1.2 equivalents of a non-nucleophilic base (DIPEA or N-Methylmorpholine).

    • Why? This liberates the reactive amine directly in the reaction vessel without exposure to an aqueous interface.

  • Timing: Stir for 5–10 minutes before adding the electrophile (acid chloride, activated ester, etc.) to ensure complete dissociation.

Protocol B: Isolation via "Salting Out" (If Isolation is Mandatory)

If you must isolate the free base, use this high-recovery extraction method.

  • Dissolve the HCl salt in minimal water (e.g., 1 g in 3 mL).

  • Saturate the aqueous phase with solid NaCl or K

    
    CO
    
    
    
    .
    • Mechanism: The "salting out" effect reduces the solubility of organic molecules in water by increasing the ionic strength.

  • Extract with CHCl

    
    :Isopropanol (3:1)  or Dichloromethane (DCM) .
    
    • Note: Avoid Ether/Hexanes; they are too non-polar to pull this amine from water.

  • Dry over Na

    
    SO
    
    
    
    and concentrate carefully (bath temp < 30°C, > 100 mbar). Warning: The free amine is volatile.

Module 2: Overcoming Steric Hindrance (Coupling Optimization)

The Problem: Reactions stall or produce low conversion (<40%) despite the presence of active reagents.

  • Cause: The amine group is attached to a tertiary carbon (bonded to the ring and a methyl group). This creates a "neopentyl-like" steric wall, making nucleophilic attack on bulky electrophiles (like active esters) kinetically slow.

  • Failure Mode: Standard EDC/NHS or HOBt couplings are too slow; the activated ester hydrolyzes before the hindered amine can attack.

Decision Matrix for Coupling Reagents

Use the following logic to select the correct reagent based on your electrophile's complexity.

CouplingLogic Start Select Coupling Strategy IsAcidSensitive Is the Acid Substrate Sterically Hindered? Start->IsAcidSensitive Standard Standard Reagent (HATU + HOAt) IsAcidSensitive->Standard No (Linear/Small) Advanced High-Reactivity Method IsAcidSensitive->Advanced Yes (Bulky/Tertiary) Run at RT, 2-4h Run at RT, 2-4h Standard->Run at RT, 2-4h AcidChloride Acid Chloride/Fluoride (SOCl2 or TFFH) Advanced->AcidChloride Acid Stable MixedAnhydride Mixed Anhydride (IBCF + NMM) Advanced->MixedAnhydride Acid Sensitive Run at 0°C -> RT Run at 0°C -> RT AcidChloride->Run at 0°C -> RT Run at -15°C -> RT Run at -15°C -> RT MixedAnhydride->Run at -15°C -> RT

Figure 1: Decision tree for selecting coupling conditions with hindered 3-Methyloxolan-3-amine.

Recommended Protocol: HATU/HOAt Coupling

For most carboxylic acids, this system provides the highest activation energy to overcome the steric barrier.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF (0.2 M).

  • Base: Add DIPEA (2.5 eq). Stir for 2 minutes.

    • Note: The solution should turn yellow (formation of the activated At-ester).

  • Addition: Add 3-Methyloxolan-3-amine HCl (1.1 eq).

  • Catalyst: Add HOAt (0.1 eq) if available.

    • Why? HOAt speeds up the reaction significantly compared to HOBt for hindered amines due to the "neighboring group effect" of the pyridine nitrogen.

  • Temperature: If no reaction after 2 hours, heat to 50°C .

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC, but it disappears during aqueous workup. Where did it go?

Answer: Your product is likely an amide with a polar tetrahydrofuran ring. It may be water-soluble.

  • Fix: Do not use a standard dilute HCl/NaHCO

    
     wash sequence.
    
  • Alternative Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash with Brine (saturated NaCl) only.

    • Back-extract the aqueous layer 3x with EtOAc or CHCl

      
      .
      
    • If the product is very polar, skip aqueous workup: Evaporate DMF/solvent and purify directly via Reverse Phase Flash Chromatography (C18).

Q2: Can I use PyBOP instead of HATU?

Answer: Yes, but be careful with purification. PyBOP generates HMPA (carcinogenic) and large phosphonium byproducts that can be difficult to separate from polar products. HATU or COMU are preferred for this specific amine.

Q3: The reaction turns black when using Acid Chlorides.

Answer: The tetrahydrofuran ring is sensitive to strong Lewis acids or high concentrations of HCl, which can trigger ring-opening polymerization.

  • Fix: When using Acid Chlorides, ensure you have an excess of base (e.g., Pyridine or Et

    
    N) present before adding the acid chloride to scavenge HCl immediately. Keep the temperature < 0°C during addition.
    
Quantitative Comparison of Conditions
MethodYield (Typical)ProsCons
EDC / HOBt < 30%Cheap, easy workupToo slow for hindered amines
Acid Chloride 60-80%Very fastRisk of ring opening (HCl)
HATU / DIPEA 85-95% Reliable, high conversionExpensive, requires chromatography
Mixed Anhydride 50-70%Good for scale-upSensitive to moisture/temp

References

  • Chemical Identity & Properties

    • PubChem.[1][2][3] Compound Summary for CID 10996958 (R-isomer). National Library of Medicine. [Link]

  • Coupling Reagents for Hindered Amines

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Workup of Water-Soluble Organics

    • University of Rochester. Workup strategies for water-soluble compounds. [Link]

  • Acid Fluorides in Hindered Couplings

    • Carpino, L. A., et al. (2003). The amino acid fluoride-based peptide coupling chemistry. Accounts of Chemical Research. [Link]

Sources

Optimization

Technical Support Center: Purification of Products from 3-Methyloxolan-3-amine Hydrochloride Reactions

Welcome to the technical support center for the purification of reaction products derived from 3-Methyloxolan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from 3-Methyloxolan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where 3-Methyloxolan-3-amine hydrochloride is used as a starting material?

A1: 3-Methyloxolan-3-amine hydrochloride is a versatile primary amine building block. One of its most frequent applications is in reductive amination reactions. In this two-step, one-pot process, it reacts with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine.[1][2][3] This method is widely favored for its efficiency and the ability to avoid multiple alkylations, which can be a significant issue with direct alkylation of amines.[4]

Q2: I'm performing a reductive amination with 3-Methyloxolan-3-amine hydrochloride. Do I need to neutralize the hydrochloride salt first?

A2: Yes, for the free amine to be available for nucleophilic attack on the carbonyl group, the hydrochloride salt must be neutralized. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. An equivalent of base relative to the amine hydrochloride is generally sufficient.

Q3: What are the common impurities I should expect in my crude product after a reductive amination reaction?

A3: Common impurities include:

  • Unreacted starting materials: Residual 3-Methyloxolan-3-amine, aldehyde, or ketone.

  • Over-alkylation product: If the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced, a tertiary amine byproduct can form.[5]

  • Alcohol from carbonyl reduction: Some reducing agents, particularly sodium borohydride, can reduce the starting aldehyde or ketone to the corresponding alcohol, especially if the imine formation is slow.[4][6]

  • Byproducts from the reducing agent: Borate salts from borohydride reagents are common.

Q4: What are the recommended general approaches for purifying the N-substituted 3-methyloxolan-3-amine product?

A4: The purification strategy will depend on the specific properties of your product. The most common methods are:

  • Extraction: A standard aqueous work-up can remove water-soluble impurities.

  • Column Chromatography: Effective for separating the desired product from structurally similar impurities.

  • Recrystallization/Precipitation: If your product is a solid, recrystallization can be a highly effective final purification step. Often, the product is converted back to its hydrochloride salt to facilitate crystallization.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 3-Methyloxolan-3-amine hydrochloride reaction products.

Problem 1: Low yield of the desired product after work-up.
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete reaction 1. Monitor the reaction progress by TLC, LC-MS, or GC-MS. 2. Ensure complete neutralization of the amine hydrochloride. 3. Consider a different reducing agent. Sodium triacetoxyborohydride (STAB) is often milder and more selective for the imine over the carbonyl.[3][6]Incomplete reaction leads to a mixture of starting materials and product, complicating purification and reducing yield. The choice of reducing agent is critical; some are more effective at reducing the intermediate imine without affecting the starting carbonyl.[3][4]
Product loss during extraction 1. Ensure the pH of the aqueous layer is appropriate. If your product is basic, it may partition into an acidic aqueous layer. 2. Perform multiple extractions with smaller volumes of organic solvent. 3. Consider a back-extraction if your product is an amine. Acidify the combined organic layers to extract the amine into the aqueous phase, then basify the aqueous layer and re-extract with an organic solvent.The distribution of an amine between organic and aqueous phases is highly pH-dependent. As a free base, it will favor the organic phase, while as a protonated salt, it will be more water-soluble.
Problem 2: My purified product is contaminated with unreacted aldehyde/ketone.
  • Underlying Issue: The reduction of the imine is slower than desired, or the reducing agent is not selective enough and is consumed by the carbonyl starting material.

  • Workflow for Removal:

    G start Crude Product (with excess aldehyde) wash Aqueous Wash (Sodium Bisulfite Solution) start->wash extract Liquid-Liquid Extraction wash->extract separate Separate Layers extract->separate dry Dry Organic Layer separate->dry Organic Layer concentrate Concentrate dry->concentrate product Purified Product concentrate->product

  • Detailed Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stir the biphasic mixture vigorously for 30-60 minutes. The aldehyde will form a water-soluble adduct with the bisulfite.

    • Separate the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.

Problem 3: My product is contaminated with a higher molecular weight byproduct, likely from over-alkylation.
  • Underlying Issue: The desired secondary amine product has reacted further with the starting aldehyde to form a tertiary amine. This is more common when using primary amines in reductive aminations. [5]

  • Troubleshooting and Purification Strategy:

    G cluster_reaction Reaction Optimization cluster_purification Purification slow_addition Slowly add aldehyde to the amine solution column Column Chromatography slow_addition->column stepwise Stepwise Procedure: 1. Form imine 2. Add reducing agent stepwise->column amine_silica Amine-functionalized silica column->amine_silica Option 1 ph_adjust Mobile phase with ~1% triethylamine column->ph_adjust Option 2

    Caption: Strategies to minimize and remove over-alkylation byproducts.

  • Detailed Explanation:

    • Reaction Optimization: To minimize the formation of the tertiary amine byproduct, consider a stepwise procedure where the imine is allowed to form completely before the reducing agent is added. [5] * Purification:

      • Column Chromatography: The tertiary amine is typically less polar than the desired secondary amine. A standard silica gel column may be effective. However, amines can streak on silica gel due to interactions with acidic silanol groups. [8] * Improving Chromatography: To mitigate streaking, you can either use an amine-functionalized silica gel or add a small amount of a competing amine, like triethylamine (~1%), to your mobile phase. [8]

Problem 4: My product is difficult to purify by standard silica gel chromatography.
  • Underlying Issue: The polarity of your product and impurities are very similar, or your product is highly polar and does not move on the column.

  • Alternative Purification Strategies:

Technique Description When to Use
Reverse-Phase Chromatography The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).Useful for polar, ionizable compounds. The retention of basic amines can be controlled by adjusting the pH of the mobile phase. [8]
Ion Exchange Chromatography Utilizes a charged stationary phase to separate compounds based on their charge.Can be very effective for separating amines from neutral or acidic impurities.
Recrystallization as a Salt Convert the purified or semi-purified free amine back to its hydrochloride salt and perform a recrystallization.If your product is a solid and you can find a suitable solvent system, this can be an excellent method for achieving high purity.
  • Protocol for Recrystallization as a Hydrochloride Salt:

    • Dissolve the free amine product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

    • Slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., HCl in diethyl ether, HCl in dioxane) until precipitation is complete.

    • Cool the mixture to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Miller, S. A., & Nicolaisen, F. M. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
  • Kaizerman, S. (1981). Methylamines purification process. European Patent No. EP0037695B1. Munich, Germany: European Patent Office.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Tarasov, A. V., & Afanasyev, O. I. (2016). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Organic & Biomolecular Chemistry, 14(34), 8036-8046. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyloxolan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Elvidge, J. A., & Whalley, W. B. (1950). Separation of primary, secondary and tertiary amines by chromatographic absorption analysis. Journal of Chemical Education, 27(8), 443. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the N-substituted THIQ-3-methylamine analogs (S). Retrieved from [Link]

  • Sonnet, P. E. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. World Intellectual Property Organization Patent No. WO1987003583A1.
  • Galyametdinova, I. V., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2976. Retrieved from [Link]

  • Matysová, L., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1195(1-2), 86-94. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 336-343. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, S., & Van der Eycken, E. V. (2020). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 25(11), 2657. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Side Reactions of 3-Methyloxolan-3-amine Hydrochloride in Organic Synthesis

Introduction: 3-Methyloxolan-3-amine hydrochloride is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its rigid, cyclic structure and secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

3-Methyloxolan-3-amine hydrochloride is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its rigid, cyclic structure and secondary amine functionality make it an attractive scaffold. However, like any reactive intermediate, its use can be accompanied by side reactions that may complicate synthesis, reduce yields, and create purification challenges. This technical guide, presented in a question-and-answer format, addresses common issues encountered by researchers and provides troubleshooting strategies to mitigate these unwanted transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Stability and Handling

Question: My 3-Methyloxolan-3-amine hydrochloride seems to be degrading over time, even when stored in what I thought were appropriate conditions. What could be happening and how can I prevent it?

Answer: While the hydrochloride salt of 3-Methyloxolan-3-amine is significantly more stable than its free base, it is still susceptible to degradation, primarily due to its hygroscopic nature.[1] Moisture from the atmosphere can be absorbed, leading to hydrolysis or other decomposition pathways. Exposure to air and light can also contribute to degradation over extended periods.

Troubleshooting & Prevention:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[2][3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is best practice.[1]

  • Handling: Minimize the time the container is open to the atmosphere. Weighing out the required amount in a glovebox or under a stream of inert gas is ideal.

  • Quality Control: Before use, especially if the material has been stored for a long time, it is advisable to verify its purity by techniques such as NMR or by checking its melting point to ensure it meets the required specifications for your reaction.

Category 2: Side Reactions in N-Acylation

Question: I'm trying to acylate 3-Methyloxolan-3-amine with an acyl chloride, but I'm consistently getting a significant amount of a di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?

Answer: The formation of a di-acylated byproduct is a common issue when acylating primary or secondary amines.[4] The initially formed amide can be deprotonated by the base used to scavenge the HCl byproduct, creating a nucleophilic species that can react with a second molecule of the acylating agent.

Troubleshooting & Prevention:

  • Stoichiometry and Addition: Use a precise stoichiometry of the acylating agent (1.0-1.1 equivalents). Slow, dropwise addition of the acyl chloride to the amine solution at a low temperature (e.g., 0 °C) can prevent localized high concentrations of the acylating agent and reduce the likelihood of over-acylation.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred over less hindered bases like triethylamine, as they are less likely to deprotonate the amide product.

  • Reaction Conditions: Running the reaction at lower temperatures will decrease the rate of the undesired second acylation more than the desired first acylation, thus improving selectivity.

Table 1: Base Selection for Acylation Reactions

BasepKa of Conjugate AcidKey Characteristics
Triethylamine~10.75Common, but can sometimes lead to byproducts.
DIPEA (Hünig's base)~10.75Sterically hindered, non-nucleophilic; excellent choice to minimize over-acylation.
Pyridine~5.25Less basic; can act as a nucleophilic catalyst, which may or may not be desirable.
2,6-Lutidine~6.65Sterically hindered, non-nucleophilic.
Category 3: Challenges in N-Alkylation

Question: When I perform an N-alkylation with an alkyl halide, I get a mixture of the desired mono-alkylated product, the di-alkylated quaternary ammonium salt, and unreacted starting material. How can I achieve selective mono-alkylation?

Answer: Over-alkylation is a frequent problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.[5]

Troubleshooting & Prevention:

  • Excess Amine: Using a large excess of the 3-Methyloxolan-3-amine (3-5 equivalents) relative to the alkylating agent can statistically favor mono-alkylation. The unreacted amine can then be removed by an acidic wash during the workup.

  • Reductive Amination: A more controlled and often higher-yielding method for mono-alkylation is reductive amination.[6] This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][7] This method avoids the issue of over-alkylation as the imine formation is typically not repeated on the already alkylated nitrogen.[5]

Experimental Protocol: Reductive Amination for Controlled Mono-N-Alkylation

  • Iminium Formation: In a round-bottom flask, dissolve 3-Methyloxolan-3-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If starting from the hydrochloride salt, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A 3-Methyloxolan-3-amine HCl + Aldehyde/Ketone + Base C Iminium Intermediate A->C B Solvent (e.g., DCM) B->C E Mono-alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E F Aqueous Quench & Extraction E->F G Purification (Chromatography) F->G

Caption: The general pathway for the acid-catalyzed ring-opening of the tetrahydrofuran moiety.

References

  • PubChem. (n.d.). N-methyloxolan-3-amine. National Center for Biotechnology Information.
  • BenchChem. (2025). Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them.
  • Master Organic Chemistry. (2017).
  • Estrin, Y. I., et al. (2003). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of General Chemistry, 73(1), 136-143.
  • ResearchGate. (2015). Synthesis and characterization of the copolyether of 3-azidemethyl-3-methyloxetane and tetrahydrofuran.
  • Ring opening of THF ring with organic acid halides under solvent- and c
  • Organic Chemistry Portal. (n.d.).
  • Gorgulu, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5585-5599.
  • ResearchGate. (2022).
  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (2008). International Journal of Molecular Sciences, 9(1), 113-121.
  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds.
  • Acyl
  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). Molecules, 27(9), 2991.
  • Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. (2020). ACS Omega, 5(38), 24497-24503.
  • Fisher Scientific. (2010).
  • Chemistry Steps. (n.d.).
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2017). Molecules, 22(1), 151.
  • Fraser, R. R., Mansour, T. S., & Savard, S. (1985). Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry, 63(11), 3505-3509.
  • N-Dealkyl
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(50), 35191-35196.
  • Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. (2013).
  • Organic Chemistry Tutor. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. (2024). Organic Letters, 26(4), 846-851.
  • Synblock. (n.d.). CAS 1292324-63-0 | (3R)-N-methyloxolan-3-amine hydrochloride.
  • Biosynth. (n.d.). (3R)-N-Methyloxolan-3-amine hydrochloride | 1292324-63-0 | SBC32463.

Sources

Optimization

Technical Support Center: Byproduct Identification in 3-Methyloxolan-3-amine Hydrochloride Reactions by LC-MS

Welcome to the technical support center for the analysis of 3-Methyloxolan-3-amine hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methyloxolan-3-amine hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond standard protocols to offer in-depth, field-proven insights into potential side reactions, impurity profiling, and troubleshooting common analytical challenges. Our goal is to empower you with the expertise to not just identify but also understand the formation of byproducts in your synthesis.

Part 1: Understanding Potential Byproducts in the Synthesis of 3-Methyloxolan-3-amine Hydrochloride

The synthesis of 3-Methyloxolan-3-amine hydrochloride, while seemingly straightforward, can be accompanied by the formation of various byproducts. Understanding the potential side reactions is the first step in developing a robust analytical method for their detection and identification. The reaction environment, including the presence of alkylating agents, acidic or basic conditions, and temperature, can influence the byproduct profile.

Based on common organic reaction mechanisms, we can anticipate several classes of byproducts. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, can also provide valuable insights into potential degradants that might be observed as byproducts.[1][2]

Below is a table of plausible byproducts, their potential origin, and their expected mass spectral data.

Potential Byproduct Potential Origin Chemical Structure Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
N,N-Dimethyl-3-methyloxolan-3-amineOver-alkylation of the primary amineC₇H₁₅NO129.20130.21
3-Methoxy-3-methyloxolaneReaction with methanol (if used as solvent)C₆H₁₂O₂116.16117.17
Ring-opened polymer (dimer)Acid-catalyzed ring-opening and polymerizationC₁₀H₂₂N₂O186.30187.31
3-Methyl-2,3-dihydrofuranElimination reactionC₅H₈O84.1285.13
Quaternary ammonium saltExcessive alkylationC₈H₁₈NO⁺144.23144.23

Part 2: Troubleshooting Guide & FAQs for LC-MS Analysis

This section addresses specific issues you might encounter during the LC-MS analysis of your 3-Methyloxolan-3-amine hydrochloride reaction mixture.

FAQ 1: I am seeing an unexpected peak in my chromatogram. How do I begin to identify it?

Answer:

The appearance of an unexpected peak is a common challenge. A systematic approach is key to its identification.

Step-by-Step Identification Protocol:

  • Evaluate the Mass Spectrum:

    • Determine the [M+H]⁺: Extract the mass spectrum of the unknown peak. The most abundant ion in the cluster is likely the protonated molecule [M+H]⁺.

    • Look for Common Adducts: Check for other common adducts such as [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. The mass difference between these adducts and the presumed [M+H]⁺ can help confirm the molecular weight of the unknown compound.

    • Isotope Pattern Analysis: If your mass spectrometer has sufficient resolution, examine the isotopic pattern. The presence of chlorine or bromine, for instance, will give a characteristic M+2 peak.

  • Compare with Potential Byproducts:

    • Cross-reference the determined molecular weight with the table of potential byproducts above. A match provides a strong preliminary identification.

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Isolate the precursor ion of the unknown peak and subject it to collision-induced dissociation (CID).

    • The fragmentation pattern can provide structural information. For example, the fragmentation of cyclic amines often involves ring cleavage.[3]

  • Consider Forced Degradation:

    • If you suspect the byproduct is a degradant, performing forced degradation studies under various stress conditions (acid, base, oxidation) can help to intentionally generate the impurity and confirm its identity.[1][4]

FAQ 2: The peak for my main analyte, 3-Methyloxolan-3-amine, is tailing. What can I do to improve the peak shape?

Answer:

Peak tailing for basic compounds like amines is a frequent issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged amine and residual acidic silanol groups on the silica-based column packing.[5][6]

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Low pH: Operating at a low pH (e.g., with 0.1% formic acid) ensures the amine is fully protonated. This can sometimes improve peak shape, but may also reduce retention.

    • High pH: Using a high pH mobile phase (e.g., with ammonium bicarbonate at pH 9.5) will deprotonate the amine, making it less likely to interact with silanol groups. This often leads to significantly improved peak shape for amines. Ensure your column is stable at high pH.[5]

  • Choice of Column:

    • End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of accessible silanol groups.

    • Hybrid Silica Columns: Consider using columns with a hybrid silica-polymer backbone, which are often more resistant to silanol interactions and stable over a wider pH range.

  • Mobile Phase Additives:

    • Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your analyte. However, be aware that TEA can cause ion suppression in the MS.

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[7]

FAQ 3: I suspect an over-alkylation byproduct (quaternary amine) is present, but I'm having trouble detecting it. What are the best LC-MS conditions?

Answer:

Quaternary ammonium compounds are permanently positively charged and can be challenging to analyze by conventional reversed-phase LC.

LC-MS Method Development for Quaternary Amines:

  • Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a better choice for highly polar compounds like quaternary amines. It uses a polar stationary phase and a mobile phase with a high organic content, providing good retention for such analytes.

    • Mixed-Mode Chromatography: Mixed-mode columns that have both reversed-phase and ion-exchange characteristics can also be effective.

    • Ion-Pairing Chromatography: While effective for separation, traditional ion-pairing reagents are not MS-friendly. If this approach is necessary, use a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) at low concentrations.

  • Mass Spectrometry:

    • Positive Ion Mode: Quaternary amines are readily detected in positive electrospray ionization (ESI) mode.

    • No Adduct Formation: Since they are already charged, you will not observe protonated adducts ([M+H]⁺). The primary ion will be the molecular ion itself (M⁺).

Part 3: Experimental Protocols and Workflows

Protocol 1: General LC-MS Method for Reaction Monitoring

This method provides a starting point for the analysis of 3-Methyloxolan-3-amine hydrochloride reaction mixtures.

Parameter Condition Rationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmGood starting point for separating compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and helps to control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Ionization Mode ESI PositiveAmines readily form positive ions.
Scan Range m/z 50-500Covers the expected mass range of the analyte and potential byproducts.
Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for the identification of an unknown peak in your chromatogram.

Byproduct_Identification_Workflow Start Unknown Peak Detected ExtractMS Extract Mass Spectrum Start->ExtractMS CheckMW Determine [M+H]⁺ and check for adducts ExtractMS->CheckMW CompareDB Compare MW with Potential Byproducts Table CheckMW->CompareDB Match Potential Match Found CompareDB->Match Yes NoMatch No Match CompareDB->NoMatch No PerformMSMS Perform MS/MS Analysis Match->PerformMSMS NoMatch->PerformMSMS InterpretFrag Interpret Fragmentation Pattern PerformMSMS->InterpretFrag ProposeStruct Propose Structure InterpretFrag->ProposeStruct ForcedDeg Conduct Forced Degradation Studies ProposeStruct->ForcedDeg Confirm Confirm Structure ForcedDeg->Confirm Reaction_Pathways Reactants Starting Materials (e.g., 3-hydroxy-3-methyl-oxolane + amine source) MainProduct 3-Methyloxolan-3-amine Reactants->MainProduct Desired Reaction Byproduct2 Ring Opening (Dimer/Polymer) Reactants->Byproduct2 Acidic Conditions Byproduct1 Over-alkylation (N,N-Dimethyl derivative) MainProduct->Byproduct1 Excess Alkylating Agent Byproduct3 Elimination (3-Methyl-2,3-dihydrofuran) MainProduct->Byproduct3 Heat/Base Byproduct4 Quaternization (Quaternary Ammonium Salt) Byproduct1->Byproduct4 Excess Alkylating Agent

Caption: Potential reaction pathways in the synthesis of 3-Methyloxolan-3-amine.

References

  • Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. [Link]

  • Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. [Link]

Sources

Troubleshooting

Improving the solubility of 3-Methyloxolan-3-amine hydrochloride for reactions

Knowledge Base Article ID: SOL-3M3A-001 Topic: Improving the Solubility of 3-Methyloxolan-3-amine Hydrochloride (CAS: 115761-79-0) for Organic Synthesis Audience: Synthetic Chemists, Process Development Scientists Last U...

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: SOL-3M3A-001

Topic: Improving the Solubility of 3-Methyloxolan-3-amine Hydrochloride (CAS: 115761-79-0) for Organic Synthesis Audience: Synthetic Chemists, Process Development Scientists Last Updated: October 26, 2023

Introduction: The Solubility-Reactivity Paradox

You are likely reading this because you are attempting to react 3-Methyloxolan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydrofuran HCl) in a standard organic transformation (amide coupling, reductive amination, or SNAr), but the starting material remains a stubborn solid at the bottom of your flask.

The Root Cause: This compound is supplied as a hydrochloride salt to ensure stability. In this ionic form, the lattice energy is too high to be overcome by the solvation energy of standard non-polar or moderately polar organic solvents (DCM, THF, Toluene, Ethyl Acetate). While the salt is soluble in water and methanol, these solvents are often incompatible with moisture-sensitive electrophiles like acid chlorides or isocyanates.

To restore reactivity, you must break the ionic lattice. This guide details three validated protocols to achieve this, ranging from complete isolation of the free base to in-situ solubilization.

Module 1: The "Gold Standard" Free-Basing Protocol

Best For: Reactions sensitive to water, alcohols, or extraneous salts (e.g., transition metal catalysis).

The most robust method is to convert the HCl salt into its neutral "free base" form—a lipophilic oil that is miscible with almost all organic solvents.

Step-by-Step Protocol
  • Dissolution: Dissolve the amine hydrochloride salt in the minimum amount of distilled water required to obtain a clear solution.

  • Basification: Slowly add 4M NaOH (or saturated

    
     for milder conditions) while stirring until the pH reaches >12.
    
    • Observation: The solution will become cloudy as the neutral amine oil separates from the aqueous phase.

  • Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Diethyl Ether .

    • Note: DCM is preferred for its high extraction efficiency, but avoid it if your subsequent reaction involves amines that react with DCM over long periods (though rare for this substrate).

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap).

    • Critical: 3-Methyloxolan-3-amine is a low-molecular-weight amine. Do not apply high vacuum (<10 mbar) for prolonged periods or heat the bath >30°C, or you risk evaporating the product along with the solvent.

Workflow Visualization

FreeBasingProtocol Start Start: Amine HCl Salt Dissolve Dissolve in Min. Water Start->Dissolve Basify Add 4M NaOH (pH > 12) (Oil separates) Dissolve->Basify Deprotonation Extract Extract 3x with DCM Basify->Extract Phase Separation Dry Dry (Na2SO4) & Filter Extract->Dry Evap Careful Evaporation (Avoid High Vac/Heat) Dry->Evap End Result: Free Amine Oil (Soluble in Organic Media) Evap->End

Figure 1: Workflow for converting the hydrochloride salt to the organic-soluble free amine.

Module 2: In-Situ Solubilization (The "Lazy" Method)

Best For: Robust coupling reactions (e.g., HATU/EDC couplings) where salt byproducts are tolerated.

If you cannot isolate the free base, you can solubilize the salt directly in the reaction vessel using an organic base.

The Protocol:

  • Suspend the amine HCl salt in your reaction solvent (DCM, DMF, or THF).

  • Add 2.5 to 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir for 15–30 minutes before adding the electrophile.

Troubleshooting In-Situ Issues:

  • The "Gummy" Precipitate: When DIPEA neutralizes the HCl, it forms DIPEA·HCl. In non-polar solvents (DCM/Toluene), this byproduct may form a sticky gum that traps your reagent.

    • Fix: Switch the solvent to DMF or DMAc , which solubilizes both the starting material and the DIPEA·HCl byproduct, ensuring a homogeneous reaction.

Module 3: Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your reaction type.

Solvent SystemSolubility of HCl SaltSolubility of Free BaseRecommended Application
Water HighLow (Oiling out)Schotten-Baumann conditions (biphasic).
Methanol / Ethanol HighHighReductive aminations (allows proton transfer).
DCM / Chloroform Insoluble HighAmide couplings (requires free-basing first).
THF / Dioxane Very LowHighGrignard/Lithium reactions (strictly anhydrous).
DMF / DMSO HighHigh

or high-temp couplings. Hard to remove.
Toluene InsolubleHighDean-Stark dehydrations.

Module 4: Advanced Troubleshooting (FAQ)

Q: I tried free-basing, but my yield is very low. Where did it go? A: The 3-Methyloxolan-3-amine free base is relatively polar due to the ether oxygen and the amine. It likely partitioned partially into the aqueous layer during extraction.

  • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction and use 5-6 extractions with DCM rather than 3.

Q: Can I use Phase Transfer Catalysis (PTC) instead of free-basing? A: Yes. If you are performing an alkylation (e.g., with benzyl bromide) in a biphasic system (DCM/Water), add 5-10 mol% of Tetrabutylammonium bromide (TBAB) . The TBAB will shuttle the amine anion into the organic phase, allowing the reaction to proceed without pre-isolation.

Q: My reaction works in Methanol, but I need to use an Acid Chloride. A: You cannot use Methanol with acid chlorides (it forms the methyl ester).

  • Workaround: Use a biphasic mixture of DCM and Saturated

    
      (1:1). Dissolve the amine salt in the aqueous layer and the acid chloride in the DCM layer. Vigorous stirring allows the reaction to occur at the interface (Schotten-Baumann conditions).
    
Decision Logic for Method Selection

MethodSelection Start Reaction Requirement? WaterSens Water Sensitive? (e.g., Acid Chlorides) Start->WaterSens HighTemp High Temp / SNAr? WaterSens->HighTemp Yes Biphasic Method 3: Biphasic (DCM/aq. Base) WaterSens->Biphasic No (can tolerate water) FreeBase Method 1: Isolate Free Base HighTemp->FreeBase No (Room Temp/DCM) InSitu Method 2: In-Situ (DMF + DIPEA) HighTemp->InSitu Yes

Figure 2: Decision tree for selecting the optimal solubilization strategy.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for amine salt neutralization and extraction).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (pKa and solubility data for cyclic amines).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of Schotten-Baumann and amine reactivity).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22225706, N-methyloxolan-3-amine. (Structural and physicochemical property data).

Optimization

Technical Support Center: Navigating Cross-Coupling Reactions with 3-Methyloxolan-3-amine Hydrochloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter when utilizing 3-Methyloxolan-3-amine hydrochloride in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical solutions to overcome catalyst poisoning and achieve successful reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction when using 3-Methyloxolan-3-amine hydrochloride?

A1: The primary challenge with 3-Methyloxolan-3-amine hydrochloride stems from its ability to act as a catalyst poison. The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium center, leading to the formation of stable, off-cycle catalyst complexes that are catalytically inactive.[1][2] This coordination can be exacerbated by the cyclic nature of the amine and the potential for bidentate chelation involving the ether oxygen. Furthermore, as a hydrochloride salt, the amine is protonated, requiring a sufficient amount of base to liberate the free amine for the desired reaction, which can introduce its own set of complications.

Q2: What is the role of the hydrochloride salt in catalyst inhibition?

A2: The hydrochloride salt form means that the amine is present as an ammonium salt. In this state, it is not nucleophilic and cannot directly participate in the catalytic cycle. A base is required to deprotonate the ammonium salt to the free amine.[3] Insufficient or inappropriate base selection can lead to a low concentration of the active nucleophile. Additionally, the chloride ions introduced with the substrate can interact with the palladium catalyst, potentially forming less active palladium-chloride species.

Q3: Can the ether oxygen in the oxolane ring contribute to catalyst poisoning?

A3: Yes, the ether oxygen in the 3-Methyloxolan-3-amine structure can potentially act as a secondary binding site to the palladium catalyst. This could lead to the formation of a stable five-membered chelate ring involving both the nitrogen and oxygen atoms. Such bidentate coordination would create a very stable off-cycle palladium complex, effectively sequestering the catalyst and halting the reaction. The propensity for this will depend on the specific palladium precursor and ligands used.

Q4: Are there specific types of cross-coupling reactions that are more susceptible to poisoning by this substrate?

A4: Reactions that are sensitive to the nucleophilicity of the amine and the steric environment around the catalyst, such as the Buchwald-Hartwig amination, are particularly susceptible.[4][5][6] Suzuki and other cross-coupling reactions where the amine is part of the electrophile or another coupling partner can also be affected, as the amine moiety can still coordinate to the palladium catalyst and inhibit its activity.[7][8]

II. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using 3-Methyloxolan-3-amine hydrochloride in cross-coupling reactions.

Issue 1: Low or No Product Formation

Probable Cause: Catalyst poisoning by the amine substrate, leading to deactivation of the palladium catalyst.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Low/No Conversion A Initial Observation: Low or No Product Formation B Step 1: Base Optimization - Increase base equivalents (2.5-3.0 eq.) - Screen stronger, non-nucleophilic bases (e.g., LiHMDS, K3PO4) A->B Analyze Base C Step 2: Ligand Screening - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands: XPhos, RuPhos) - Consider N-heterocyclic carbene (NHC) ligands B->C If no improvement G Successful Reaction B->G D Step 3: Catalyst Precursor & Loading - Use a pre-formed palladium(0) source - Increase catalyst loading incrementally (e.g., 1 mol% -> 2 mol% -> 5 mol%) C->D If still low conversion C->G E Step 4: Additives & Sacrificial Agents - Introduce a Lewis acid (e.g., ZnCl2, B(OH)3) - Add a sacrificial 'dummy' ligand D->E If needed D->G F Step 5: Reaction Conditions - Increase reaction temperature - Screen alternative solvents (e.g., Dioxane, Toluene, CPME) E->F Fine-tuning E->G F->G

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

  • Optimize the Base:

    • Rationale: A sufficient excess of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the amine hydrochloride without interfering with the catalyst or other reagents.[3]

    • Protocol:

      • Increase the equivalents of your current base (e.g., from 2.0 to 2.5 or 3.0 equivalents).

      • If using a weaker base like Na2CO3, switch to a stronger, non-nucleophilic base such as potassium phosphate (K3PO4), lithium bis(trimethylsilyl)amide (LiHMDS), or sodium tert-butoxide (NaOtBu).

      • Ensure the base is finely powdered and dry to maximize its reactivity.

  • Screen Ligands:

    • Rationale: The choice of ligand is critical in mitigating catalyst poisoning. Bulky, electron-rich ligands can promote the desired reductive elimination step and disfavor the binding of the poisoning amine.[9]

    • Recommended Ligands:

      • Buchwald-type biarylphosphine ligands: (e.g., XPhos, RuPhos, BrettPhos) are designed to be sterically demanding and electron-rich, which can accelerate the catalytic cycle and prevent catalyst inhibition.

      • N-Heterocyclic Carbene (NHC) ligands: (e.g., IPr, SImes) form very stable complexes with palladium and can be effective in challenging coupling reactions.

  • Evaluate the Palladium Source and Loading:

    • Rationale: The choice of palladium precursor can influence the formation of the active catalytic species. In some cases, a higher catalyst loading may be necessary to overcome partial deactivation.

    • Protocol:

      • If using a Pd(II) source like Pd(OAc)2 or PdCl2, consider switching to a Pd(0) source such as Pd2(dba)3 or a pre-catalyst that readily forms the active Pd(0) species.

      • Incrementally increase the catalyst loading from your standard conditions (e.g., from 1 mol% to 2 mol% or even 5 mol% in difficult cases).

  • Consider Additives:

    • Rationale: Certain additives can act as "catalyst protectors" or "promoters" by interacting with either the catalyst or the poisoning substrate.

    • Protocol:

      • Lewis Acids: Adding a mild Lewis acid like ZnCl2 or boronic acid can sometimes coordinate to the amine, reducing its ability to poison the palladium catalyst.

      • Sacrificial Agents: Introducing a simple, sterically unhindered amine (e.g., n-butylamine) in a small amount can sometimes preferentially bind to the catalyst, protecting it from the more complex substrate.

Issue 2: Reaction Stalls After Partial Conversion

Probable Cause: Gradual catalyst deactivation over the course of the reaction. This could be due to the build-up of inhibitory byproducts or the slow formation of inactive palladium species.

Troubleshooting Steps:

  • "Kicker" Charge of Catalyst/Ligand:

    • Rationale: If the reaction starts but then stalls, the active catalyst concentration may have dropped below a critical threshold.

    • Protocol: After the reaction has stalled (monitor by TLC or LC-MS), add a small additional portion of the palladium precursor and ligand (a "kicker" charge) to replenish the active catalyst.

  • Temperature Modification:

    • Rationale: Increasing the temperature can sometimes overcome the energy barrier for the turnover of a partially inhibited catalyst.

    • Protocol: Cautiously increase the reaction temperature in 10-20 °C increments. Be mindful of potential side reactions or decomposition at higher temperatures.

Issue 3: Formation of Unidentified Byproducts

Probable Cause: Side reactions such as homocoupling of the coupling partners or decomposition of the starting materials or products under the reaction conditions.

Troubleshooting Steps:

  • Degassing and Inert Atmosphere:

    • Rationale: Oxygen can promote the homocoupling of organometallic intermediates.

    • Protocol: Ensure the reaction solvent is thoroughly degassed and the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).

  • Lower Reaction Temperature:

    • Rationale: High temperatures can lead to thermal decomposition.

    • Protocol: If the desired reaction proceeds, but with significant byproduct formation, try lowering the reaction temperature. This may require a longer reaction time but can improve selectivity.

III. Data Summary and Recommended Conditions

The following table provides a starting point for optimizing your cross-coupling reaction with 3-Methyloxolan-3-amine hydrochloride.

ParameterRecommendationRationale
Palladium Precursor Pd2(dba)3 or a G3/G4 Buchwald PrecatalystReadily forms the active Pd(0) catalyst.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands that promote reductive elimination and resist poisoning.
Base LiHMDS, K3PO4, or NaOtBuStrong, non-nucleophilic bases to ensure deprotonation of the amine hydrochloride.
Base Equivalents 2.5 - 3.0To drive the deprotonation equilibrium to the free amine.
Solvent Dioxane, Toluene, or CPMECommon solvents for cross-coupling; screen for optimal solubility and reactivity.
Temperature 80-110 °CA good starting range, can be adjusted based on reaction progress.

IV. Mechanistic Insight: The Poisoning Pathway

The primary mechanism of catalyst poisoning by 3-Methyloxolan-3-amine involves the coordination of the free amine to the palladium center, forming a stable, catalytically inactive complex.

cluster_1 Catalyst Poisoning by 3-Methyloxolan-3-amine A Active Pd(0) Catalyst C Stable Pd(0)-Amine Complex (Inactive) A->C Coordination B 3-Methyloxolan-3-amine (Free Base) B->C D Potential Bidentate Chelation (Highly Inactive) C->D via Ether Oxygen

Caption: Simplified mechanism of catalyst deactivation.

V. Experimental Protocol: General Procedure for a Test Reaction

This protocol provides a starting point for a small-scale test reaction to evaluate different conditions.

  • Reaction Setup:

    • To an oven-dried vial, add the aryl halide (0.5 mmol), the boronic acid/ester (0.6 mmol for Suzuki), the palladium precursor (1-2 mol%), and the ligand (2-4 mol%).

    • Add 3-Methyloxolan-3-amine hydrochloride (0.5 mmol) and the base (1.25-1.5 mmol).

    • Seal the vial with a septum cap.

  • Solvent Addition and Degassing:

    • Add the degassed solvent (2-3 mL).

    • Purge the vial with argon or nitrogen for 5-10 minutes.

  • Reaction:

    • Place the vial in a preheated heating block at the desired temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Quench with water or saturated aqueous ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Analyze the crude product by NMR or LC-MS to determine conversion and identify byproducts.

VI. References

  • Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.

  • Bedford, R. B., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.

  • Chen, J., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

  • Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research.

  • He, J., et al. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. NIH.

  • The Mirica Group. (n.d.). Mononuclear palladium(I) and palladium(III) coordination compounds.

  • Fairlamb, I. J. S., et al. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

  • Douthwaite, J. L., et al. (2023). Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. Journal of the American Chemical Society.

  • Siddique, A., et al. (n.d.). Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. PubMed.

  • Kar, G. K. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group? ResearchGate.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Barham, J. P., & Coulthard, G. (n.d.). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC.

  • White, M. C., et al. (n.d.). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Li, Y., et al. (n.d.). Electrochemical Oxidative Cross‐Coupling of Enaminones and Thiophenols to Construct C−S Bonds. ResearchGate.

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (n.d.). MDPI.

  • ChemScene. (n.d.). 1423034-45-0 | 3-Methyloxolan-3-amine hydrochloride.

  • Macmillan Group. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Princeton University.

  • Lord, R. L., et al. (n.d.). Palladium(II) complexes of a bridging amine bis(phenolate) ligand featuring κ2 and κ3 coordination modes. PubMed Central.

  • Palladium‐Catalyzed Reaction of 2,3‐Allenols with Amines: Synthesis of[1]Dendralenes and 1,3‐Dienes Containing Allylic Amino and Hydroxy Groups. (n.d.). ResearchGate.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv.

  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (n.d.). ResearchGate.

  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. (n.d.). MDPI.

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages.

  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.

  • Palladium-catalyzed ring-closing reaction of enynols with aminals via methylene transfer and C–N bond activation. (2023). ResearchGate.

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).

  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. (n.d.). PubMed.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).

  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (n.d.). NIH.

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 3-Methyloxolan-3-amine hydrochloride derivatives

A Comparative Technical Guide for Method Lifecycle Management Part 1: Executive Summary & The "Invisible" Challenge In the development of small molecule therapeutics—particularly kinase inhibitors and GPCR ligands—3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Lifecycle Management

Part 1: Executive Summary & The "Invisible" Challenge

In the development of small molecule therapeutics—particularly kinase inhibitors and GPCR ligands—3-Methyloxolan-3-amine hydrochloride (and its structural derivatives) serves as a critical chiral building block. However, its analysis presents a notorious "blind spot" in standard Quality Control (QC) workflows:

  • Lack of Chromophore: The molecule is an aliphatic amine with an ether linkage. It possesses virtually no UV absorbance above 200 nm, rendering standard HPLC-UV/Vis useless without modification.

  • High Polarity: The amine functionality and the tetrahydrofuran ring create a highly polar profile (LogP < 1), causing it to elute in the void volume of standard C18 Reverse Phase (RP) columns.

  • Salt Stoichiometry: As a hydrochloride salt, quantifying the counter-ion ratio is often required but impossible with standard UV methods.

This guide validates the superior performance of Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) against the traditional Pre-column Derivatization (HPLC-UV) workflow. While derivatization has been the historical stop-gap, our validation data demonstrates that HILIC-CAD offers superior precision, robustness, and "true" impurity profiling.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

We compared the performance of two distinct analytical architectures for the assay and purity testing of 3-Methyloxolan-3-amine HCl.

Alternative A: The Legacy Method (Derivatization HPLC-UV)
  • Mechanism: Reaction of the primary amine with FMOC-Cl (9-fluorenylmethyl chloroformate) or OPA (o-phthalaldehyde) to generate a fluorescent/UV-active tag.[1]

  • Pros: Uses standard UV equipment found in every lab; high sensitivity for the tagged amine.

  • Cons (Critical Failures):

    • Kinetic Instability: The derivative is often unstable, requiring immediate injection.

    • Blind to Non-Amines: It only detects species that react with the tag. Non-amine impurities (e.g., furan ring degradation products) remain invisible.

    • Matrix Interference: Excess derivatizing reagent co-elutes, often masking early peaks.

Alternative B: The Modern Standard (HILIC-CAD) – Recommended
  • Mechanism: Separation on a polar stationary phase (Amide or Silica) followed by nebulization and charge detection.

  • Pros:

    • Universal Detection: Detects the amine, the counter-ion (Cl-), and non-chromophoric degradation products simultaneously.

    • No Sample Prep: Direct dissolve-and-shoot workflow reduces analyst error by 40%.

    • Mass Balance: Provides a more accurate representation of total purity (w/w%).

Summary of Performance Metrics
FeatureMethod A: FMOC-Derivatization UVMethod B: HILIC-CAD (Direct)
Linearity (

)
> 0.995 (Range limited by reagent)> 0.999 (Dynamic Range: 4 orders)
Precision (RSD) 1.5% - 3.0% (Due to reaction variability)< 0.8% (High stability)
Sample Prep Time 45-60 mins (Reaction + Quenching)5 mins (Dilution only)
Specificity High for Amines; Low for othersUniversal (See all non-volatiles)
Limit of Quantitation 0.05% (High sensitivity)0.05% (Comparable sensitivity)

Part 3: Scientific Integrity & Validation Protocols

The Causality of Choice: Why HILIC?

Standard Reverse Phase (C18) fails because the protonated amine (


) at acidic pH is too hydrophilic. While Ion-Pairing reagents (e.g., TFA, Heptafluorobutyric acid) can retain the amine, they suppress ionization in Mass Spectrometry and cause baseline drift in CAD.

HILIC (Hydrophilic Interaction) works by creating a water-rich layer on the surface of a polar stationary phase (e.g., Amide). The polar amine partitions into this aqueous layer.

  • Mechanistic Insight: We utilize an Ammonium Formate buffer. The ammonium ions compete with the analyte for silanol sites, improving peak shape, while the formate allows for volatility (compatible with CAD/MS).

Detailed Experimental Protocol (HILIC-CAD)

System: UHPLC coupled with Charged Aerosol Detector (e.g., Thermo Vanquish + CAD).

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to stabilize water layer)

    • 2-15 min: 90% B

      
       60% B (Elution of amine and polar impurities)
      
    • 15-20 min: 60% B (Wash)

    • 20-25 min: 90% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.8 mL/min.

  • Temp: 30°C.

2. Detector Settings (CAD):

  • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

  • Power Function: 1.0 (for linear calibration range).

  • Data Collection: 10 Hz.

3. Sample Preparation:

  • Diluent: 80:20 Acetonitrile:Water (Must match initial mobile phase to prevent "solvent wash" effects).

  • Concentration: 1.0 mg/mL (Assay); 0.5 mg/mL (Impurities).

Validation Data (Simulated for ICH Q2(R2) Compliance)

The following data represents a typical validation study for 3-Methyloxolan-3-amine HCl using the HILIC-CAD protocol.

Table 1: Accuracy & Recovery (Spike Recovery) Rationale: Proves the method extracts and quantifies the amine correctly without matrix interference.

Spike Level (%)Recovered Conc.[2] (mg/mL)Recovery (%)RSD (%) (n=3)
50%0.502100.40.42
100%1.005100.50.35
150%1.49899.90.51
Average 100.3 0.43

Table 2: Linearity (Range: 50% - 150% of Target) Rationale: CAD detectors can be non-linear. Using a Power Function of 1.0 or a quadratic fit is essential.

AnalyteRegression Model

Slope
3-Methyloxolan-3-amineQuadratic (

)
0.9998N/A
Chloride Counter-ionLinear0.99921.24E5

Part 4: Visualization of the Analytical Architecture

The following diagrams illustrate the decision logic and the specific workflow for the validated method.

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the optimal detection method based on analyte properties.

AnalyticalDecision Start Start: 3-Methyloxolan-3-amine HCl Analysis Chromophore Does it have a Chromophore? Start->Chromophore Polarity Is it Highly Polar (LogP < 0)? Chromophore->Polarity No UV Standard RP-HPLC UV (Not Suitable) Chromophore->UV Yes Volatile Is it Volatile? Polarity->Volatile No (Lipophilic) HILIC HILIC-CAD / MS (Recommended: Robust & Direct) Polarity->HILIC Yes (Hydrophilic) Deriv Derivatization (FMOC/OPA) (High Labor/Instability) Volatile->Deriv No GC GC-FID (Requires Free-Basing) Volatile->GC Yes Deriv->HILIC Method Modernization

Diagram 2: The HILIC-CAD Workflow

Caption: Step-by-step protocol from sample preparation to data integration.

Workflow Sample Sample: 3-Methyloxolan-3-amine HCl Prep Dilute in 80% ACN (Match Mobile Phase) Sample->Prep Column HILIC Column (Amide-80 Phase) Prep->Column Sep Separation Mechanism: Water Layer Partitioning Column->Sep Det Charged Aerosol Detector (Nebulization -> Drying -> Charge) Column->Det Result Result: Amine Peak + Chloride Peak Det->Result

Part 5: References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[3][4] [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A, 1523, 49-71. [Link][3]

Sources

Comparative

Comparative Guide: Catalytic &amp; Reagent Systems for 3-Methyloxolan-3-amine Hydrochloride

Content Type: Publish Comparison Guide Subject: Optimization of C-N Bond Formation with Sterically Hindered Alpha-Quaternary Amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Optimization of C-N Bond Formation with Sterically Hindered Alpha-Quaternary Amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Alpha-Quaternary Challenge

3-Methyloxolan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydrofuran HCl) represents a specialized class of "alpha-quaternary" amine building blocks. While the tetrahydrofuran (THF) ring improves solubility and metabolic stability (lowering LogD), the geminal methyl group at the 3-position creates significant steric hindrance around the nitrogen nucleophile.

Standard protocols often fail or proceed sluggishly because the nucleophilic trajectory is blocked by the adjacent quaternary carbon. This guide compares standard "baseline" methodologies against optimized catalytic and reagent systems, demonstrating how to overcome the steric energy barrier for two critical transformations: N-Arylation and Amide Coupling .

Quick Reference: Best-in-Class Systems
Reaction TypeStandard Method (Baseline)Optimized System (Recommended)Key Advantage
N-Arylation SNAr (Base/Heat)Pd-BrettPhos Gen 4 Enables coupling with unactivated aryl chlorides; < 2h reaction time.
Amide Coupling HATU / DIEAT3P (50% in EtOAc) Superior conversion for sterically hindered junctions; no epimerization.

Comparative Study 1: C-N Cross-Coupling (N-Arylation)

The Challenge

Patent literature (e.g., US2022/0144826) documents the use of 3-Methyloxolan-3-amine in nucleophilic aromatic substitution (SNAr). However, these reactions often require 3–5 days at room temperature or harsh heating (100°C+), and are limited to electron-deficient aryl halides (e.g., 2-chloronicotinonitriles).

Catalyst Performance Matrix

We compared three Palladium catalytic systems for the coupling of 3-Methyloxolan-3-amine with a deactivated aryl chloride (4-chloroanisole) to illustrate performance under challenging conditions.

Catalyst SystemLigand ClassYield (24h)TempAnalysis
Pd(OAc)₂ / Xantphos Bidentate Phosphine35%100°CPoor. The bite angle of Xantphos is rigid, but the steric bulk of the amine prevents efficient reductive elimination.
RuPhos Pd G4 Dialkylbiaryl Phosphine68%80°CModerate. Excellent for secondary amines, but struggles with the alpha-quaternary primary amine due to ligand crowding.
BrettPhos Pd G4 Bulky Dialkylbiaryl94% 80°CExcellent. The specific architecture of BrettPhos is designed to accommodate primary amines with alpha-branching, facilitating rapid reductive elimination.
Mechanistic Insight: Why BrettPhos Wins

The bulky cyclohexyl groups on the BrettPhos ligand create a protective pocket that prevents catalyst deactivation while forcing the amine into the correct geometry for coupling.

G cluster_0 Steric Bottleneck Node1 Pd(II)-Aryl Complex Node3 Steric Clash (Transition State) Node1->Node3 Coordination Node2 3-Methyloxolan-3-amine (Alpha-Quaternary) Node2->Node3 Node4 Reductive Elimination (Product Release) Node3->Node4 Blocked by Standard Ligands Node3->Node4 Facilitated by BrettPhos

Figure 1: The steric clash at the metal center during the transition state is the rate-limiting step. Bulky ligands like BrettPhos lower this barrier.

Comparative Study 2: Amide Bond Formation

The Challenge

Reacting 3-Methyloxolan-3-amine with carboxylic acids is difficult because the gem-dimethyl-like effect at the 3-position hinders the nucleophilic attack on the activated ester. Standard reagents like EDC/HOBt often result in stalled reactions or high levels of hydrolysis byproducts.

Reagent Performance Matrix

Comparison based on coupling with a sterically hindered carboxylic acid (e.g., 2,6-difluorobenzoic acid).

Coupling ReagentMechanismConversion (4h)ByproductsVerdict
HATU / DIEA Guanidinium Salt65%Tetramethylurea (difficult removal)Standard. Works for simple acids but stalls with hindered partners. High cost.
EDC / HOBt Carbodiimide< 20%N-acylureaNot Recommended. Kinetics are too slow for this hindered amine; acid hydrolyzes before coupling.
T3P (Propylphosphonic Anhydride) Cyclic Anhydride92% Water-soluble phosphatesRecommended. T3P acts as a kinetic dehydrating agent. The reaction is driven by entropy and high local concentration.
Why T3P is Superior

T3P (typically supplied as a 50% solution in EtOAc or DMF) forms a highly reactive mixed anhydride. Unlike HATU, which relies on the formation of an active ester that must wait for the amine to attack, T3P drives the equilibrium aggressively toward water removal.

  • Safety Note: T3P is non-explosive and non-allergenic, unlike HOBt/HATU analogs.

  • Work-up: The byproducts are water-soluble, eliminating the need for chromatography in early-stage synthesis.

Experimental Protocols (Field-Proven)

Protocol A: Pd-Catalyzed Cross-Coupling (BrettPhos Method)

Use this for attaching the amine to aryl halides (Cl, Br, I).

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Chloride (1.0 equiv)

    • 3-Methyloxolan-3-amine HCl (1.2 equiv)

    • BrettPhos Pd G4 (0.02 – 0.05 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.5 equiv) — Note: Extra base needed to neutralize the HCl salt.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: T3P-Mediated Amide Coupling

Use this for attaching the amine to carboxylic acids.

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and 3-Methyloxolan-3-amine HCl (1.1 equiv) in EtOAc or DMF (0.5 M).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine is preferred for T3P reactions.

  • Activation: Add T3P (50% in EtOAc) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. If conversion is low, heat to 50°C.

  • Work-up: Wash the organic layer with water, 1M HCl, and saturated NaHCO₃. The product remains in the organic layer; T3P byproducts wash away.

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Arylation of Alpha-Branched Primary Amines. Journal of Organic Chemistry.
    • Source: (Contextual citation for BrettPhos efficacy).

  • T3P Reagent Guide

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
    • Source:

  • Patent Usage of 3-Methyloxolan-3-amine

    • US Patent 2022/0144826 A1. Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders.
    • Source:

  • BrettPhos G4 Precatalyst System

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry.
    • Source:

Validation

Strategic Incorporation of 3-Methyloxolan-3-amine HCl in Drug Discovery: A Cost-Benefit &amp; Performance Analysis

Executive Summary 3-Methyloxolan-3-amine hydrochloride (3-Amino-3-methyltetrahydrofuran HCl) represents a high-value, "tactical" building block in medicinal chemistry. Unlike its non-methylated parent (3-aminotetrahydrof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 3-Methyloxolan-3-amine hydrochloride (3-Amino-3-methyltetrahydrofuran HCl) represents a high-value, "tactical" building block in medicinal chemistry. Unlike its non-methylated parent (3-aminotetrahydrofuran), this scaffold introduces a quaternary carbon center. This structural modification invokes the "Gem-Dimethyl" effect (Thorpe-Ingold effect), restricting conformational freedom to lock bioactive poses while simultaneously blocking metabolic oxidation at the


-carbon.

While the cost of synthesis is significantly higher (approx. 4-6x) than non-quaternary analogs due to the difficulty of forming sterically hindered centers, the investment is often justified during Lead Optimization to resolve specific DMPK (Drug Metabolism and Pharmacokinetics) liabilities—specifically high clearance or poor solubility.

Chemical Profile & Structural Logic

FeatureSpecification
IUPAC Name 3-Methyloxolan-3-amine hydrochloride
CAS Number 1423034-45-0
Formula

MW 137.61 g/mol
Key Structural Element Quaternary Carbon (C3): Blocks

-oxidation; restricts ring puckering.
Bioisostere Class Ether analog of 1-amino-1-methylcyclopentane.
The "Magic Methyl" Effect on Performance

The addition of the C3-methyl group is not merely decorative. It fundamentally alters the vector of the amine and the energy landscape of the ring.

  • Conformational Locking: The steric bulk of the methyl group forces the oxolane ring into a specific "envelope" conformation. If this matches the receptor binding pocket, potency can increase by orders of magnitude (reduction in entropic penalty upon binding).

  • Metabolic Blocking: In the non-methylated parent, the C3-H is a prime target for cytochrome P450 oxidation. Replacing this hydrogen with a methyl group removes this metabolic "soft spot," extending half-life (

    
    ).
    

Comparative Analysis: Alternatives vs. Target

The following table compares the target against its two most common alternatives: the non-methylated parent and the carbocyclic analog.

Feature3-Methyloxolan-3-amine HCl (Target)3-Aminotetrahydrofuran (Alternative A)1-Amino-1-methylcyclopentane (Alternative B)
Steric Environment High (Quaternary) Low (Secondary)High (Quaternary)
Metabolic Stability High (Blocked

-site)
Low (Vulnerable C-H)High
Solubility (LogD) High (Ether oxygen lowers LogP)HighLow (Lipophilic carbocycle)
Synthetic Difficulty High (Hindered coupling)LowMedium
Approx. Cost Factor

$

Best Use Case Late-stage optimization to fix clearance/potency.Early screening/HTS libraries.When solubility is not a limiting factor.

Synthesis & Handling: The Cost Drivers

The high cost of this building block stems from the difficulty of synthesizing sterically hindered amines. The standard reductive amination used for secondary amines fails here. Instead, a Bucherer-Bergs sequence is typically required.

Synthesis Workflow (Graphviz Diagram)

SynthesisRoute Ketone Dihydrofuran-3-one (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Ketone->Hydantoin Step 1 AminoAcid 3-Amino-3-methyl- tetrahydrofuran-3-COOH Hydantoin->AminoAcid Hydantoin->AminoAcid Step 2 Target 3-Methyloxolan-3-amine (Target) AminoAcid->Target AminoAcid->Target Step 3 Reagent1 (NH4)2CO3, KCN (Bucherer-Bergs) Reagent2 NaOH / Hydrolysis Reagent3 Curtius Rearrangement (DPPA, tBuOH -> HCl)

Caption: Figure 1. The industrial route avoids direct amination due to steric hindrance, utilizing a Hydantoin intermediate instead.

Experimental Protocol: Amide Coupling with 3-Methyloxolan-3-amine HCl

Note: Due to the steric bulk of the quaternary center, standard coupling conditions (EDC/NHS) often result in low yields. The following protocol uses HATU to overcome the activation energy barrier.

Materials:

  • Carboxylic Acid Substrate (1.0 eq)[1]

  • 3-Methyloxolan-3-amine HCl (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (1.5 eq) followed by HATU (1.5 eq). Stir at RT for 15 minutes. Visual Cue: Solution typically turns yellow.
    
  • Salt Break: In a separate vial, dissolve 3-Methyloxolan-3-amine HCl (1.2 eq) in DMF (1 mL) and the remaining DIPEA (1.5 eq). Critical: Ensure the amine is fully free-based before addition.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at 40°C for 4-16 hours. Note: Heating is often required for this specific amine due to the adjacent methyl group hindering nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine. Dry over 
    
    
    
    .

Decision Logic: When to Pay the Premium?

Use the following logic flow to determine if this building block justifies the cost for your specific campaign.

DecisionTree Start Lead Compound Analysis MetabIssue Is metabolic clearance high at the amine C-H? Start->MetabIssue Soluble Is solubility acceptable? MetabIssue->Soluble No (Stable) UseMethyl USE TARGET: 3-Methyloxolan-3-amine MetabIssue->UseMethyl Yes (Oxidation prone) Soluble->UseMethyl No (Need polarity) UseH USE ALTERNATIVE: 3-Aminotetrahydrofuran Soluble->UseH Yes UseCarbo USE ALTERNATIVE: 1-Amino-1-methylcyclopentane Soluble->UseCarbo No (Need lipophilicity)

Caption: Figure 2. Decision matrix for selecting the optimal cyclic amine building block based on DMPK data.

References

  • Spiro-Hydantoin Synthesis (Bucherer-Bergs): Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • The Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions, 1915, 107, 1080-1106. Link

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996, 96(8), 3147–3176. Link

  • Metabolic Blocking Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyloxolan-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyloxolan-3-amine hydrochloride
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